Product packaging for 4-(4-Propylphenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 350997-71-6)

4-(4-Propylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1270607
CAS No.: 350997-71-6
M. Wt: 218.32 g/mol
InChI Key: MWWKFIPFFAXPGN-UHFFFAOYSA-N
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Description

4-(4-Propylphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2S B1270607 4-(4-Propylphenyl)-1,3-thiazol-2-amine CAS No. 350997-71-6

Properties

IUPAC Name

4-(4-propylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKFIPFFAXPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358020
Record name 4-(4-propylphenyl)-1,3-thiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70358020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-71-6
Record name 4-(4-Propylphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of derivatives such as this compound is of significant interest for the development of novel therapeutic agents. The most common and efficient method for the preparation of this class of compounds is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the bromination of 4-propylacetophenone to yield the intermediate, 2-bromo-1-(4-propylphenyl)ethan-1-one. This α-bromo ketone is then reacted with thiourea in a Hantzsch thiazole synthesis to afford the final product.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis 4-Propylacetophenone 4-Propylacetophenone 2-Bromo-1-(4-propylphenyl)ethan-1-one 2-Bromo-1-(4-propylphenyl)ethan-1-one 4-Propylacetophenone->2-Bromo-1-(4-propylphenyl)ethan-1-one  Br2, Acetic Acid Bromine Bromine This compound This compound 2-Bromo-1-(4-propylphenyl)ethan-1-one->this compound  Ethanol, Reflux Thiourea Thiourea

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-propylphenyl)ethan-1-one (Intermediate)

Materials:

  • 4-Propylacetophenone

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-propylacetophenone (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-propylphenyl)ethan-1-one.

Synthesis of this compound (Final Product)

Materials:

  • 2-Bromo-1-(4-propylphenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Aqueous Sodium Bicarbonate Solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-propylphenyl)ethan-1-one (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Experimental_Workflow cluster_step1 Synthesis of Intermediate cluster_step2 Hantzsch Thiazole Synthesis A Dissolve 4-Propylacetophenone in Acetic Acid B Add Bromine Solution Dropwise A->B C Stir at Room Temperature B->C D Precipitate in Ice Water C->D E Filter and Wash D->E F Recrystallize E->F G 2-Bromo-1-(4-propylphenyl)ethan-1-one F->G H Dissolve Intermediate and Thiourea in Ethanol G->H I Reflux Reaction Mixture H->I J Cool and Precipitate in Water I->J K Neutralize with Sodium Bicarbonate J->K L Filter and Wash K->L M Recrystallize L->M N This compound M->N

Caption: Experimental workflow for the synthesis.

Data Presentation

Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-PropylacetophenoneC₁₁H₁₄O162.23Starting Material
BromineBr₂159.81Reagent
2-Bromo-1-(4-propylphenyl)ethan-1-oneC₁₁H₁₃BrO241.12Intermediate
ThioureaCH₄N₂S76.12Reagent
This compoundC₁₂H₁₄N₂S218.32Final Product
Expected Characterization Data for this compound
PropertyExpected Value
Physical Appearance Off-white to pale yellow solid
Melting Point (°C) Not specifically reported, but expected to be in a similar range to analogous compounds (e.g., 4-(4-methylphenyl) derivative: ~145-148 °C).
¹H NMR Expected signals: Aromatic protons (doublets, ~7.0-7.8 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), amine protons (broad singlet, exchangeable with D₂O), propyl group protons (triplet for CH₃, multiplet for CH₂, triplet for benzylic CH₂).
¹³C NMR Expected signals: Aromatic and thiazole carbons (~100-160 ppm), propyl group carbons (~13-38 ppm).
Mass Spec (ESI-MS) Predicted [M+H]⁺: 219.0956.[1]
IR (cm⁻¹) Expected peaks: N-H stretching (amine, ~3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole and aromatic rings, ~1500-1650 cm⁻¹).
Yield (%) Not specifically reported, but Hantzsch thiazole syntheses are generally high-yielding, often in the range of 70-95%.

Signaling Pathways and Biological Relevance

The 2-aminothiazole core is a key pharmacophore that interacts with a variety of biological targets. Derivatives have been shown to act as inhibitors of kinases, modulators of receptors, and as antimicrobial agents. The specific biological activity of this compound would need to be determined through biological screening assays. The propylphenyl substituent may influence the compound's lipophilicity and binding affinity to specific targets.

Signaling_Pathways cluster_targets Examples of Biological Targets cluster_activities Potential Therapeutic Areas Aminothiazole_Core 2-Aminothiazole Core Target_Interaction Interaction with Biological Targets Aminothiazole_Core->Target_Interaction Biological_Activity Potential Biological Activities Target_Interaction->Biological_Activity Kinases Kinases Target_Interaction->Kinases Receptors Receptors Target_Interaction->Receptors Enzymes Enzymes Target_Interaction->Enzymes Anticancer Anticancer Biological_Activity->Anticancer Anti-inflammatory Anti-inflammatory Biological_Activity->Anti-inflammatory Antimicrobial Antimicrobial Biological_Activity->Antimicrobial

Caption: Biological relevance of the 2-aminothiazole scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. As a member of the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, a thorough understanding of its physicochemical characteristics is paramount for researchers in drug discovery and development. This document collates available predicted data, outlines detailed experimental protocols for the determination of key properties, and presents a logical workflow for such characterization. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Thiazole derivatives are a well-established class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their wide-ranging activities include antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of interest for its potential pharmacological applications. A comprehensive physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a foundational resource for researchers working with this and similar molecules.

Molecular Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification.

IdentifierValueSource
IUPAC Name This compoundPubChemLite[1]
CAS Number Not available-
Molecular Formula C12H14N2SPubChemLite[1]
SMILES CCCC1=CC=C(C=C1)C2=CSC(=N2)NPubChemLite[1]
InChI InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14)PubChemLite[1]
InChIKey MWWKFIPFFAXPGN-UHFFFAOYSA-NPubChemLite[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that the majority of the available data is based on computational predictions.

PropertyValueData TypeSource
Molecular Weight 218.32 g/mol CalculatedCymitQuimica[2]
Monoisotopic Mass 218.08777 DaPredictedPubChemLite[1]
Melting Point Not availableExperimental data not found-
Boiling Point 386.4°C at 760 mmHgPredictedNot available
Density 1.154 g/cm³PredictedNot available
Refractive Index 1.612PredictedNot available
Vapor Pressure 3.54E-06 mmHg at 25°CPredictedNot available
Flash Point 187.5°CPredictedNot available
pKa (amine) Not availableExperimental data not found-
logP (Octanol/Water Partition Coefficient) 3.92600PredictedNot available
XLogP3 3.6PredictedNot available
Polar Surface Area (PSA) 67.15 ŲPredictedNot available
Hydrogen Bond Donor Count 1CalculatedNot available
Hydrogen Bond Acceptor Count 3CalculatedNot available
Rotatable Bond Count 3CalculatedNot available

Note: The absence of experimental data for properties like melting point and pKa highlights the need for empirical determination to validate computational models.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[3]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The sample of this compound

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated, but at a much slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as a range (T1 - T2). A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

Apparatus and Materials:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • The sample of this compound

  • Deionized water (and a co-solvent like methanol if solubility is an issue)

Procedure:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture).

  • Titration: The solution is placed in a beaker with a stir bar and the pH electrode is immersed. The solution is titrated with the standardized strong acid, adding small, precise volumes and recording the pH after each addition. The titration continues past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting drug absorption and membrane permeability.[4][5][6][7]

Apparatus and Materials:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • The sample of this compound

Procedure:

  • Phase Saturation: n-Octanol and the aqueous phase (water or buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of the compound is prepared in the pre-saturated aqueous phase.

  • Partitioning: A known volume of the stock solution and a known volume of the pre-saturated n-octanol are combined in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.

G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point Determination C->D E pKa Determination C->E F LogP Determination C->F G Solubility Studies C->G H Data Compilation and Physicochemical Profile D->H E->H F->H G->H I Informing Further Studies (e.g., ADME, Formulation) H->I

Caption: A workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide has consolidated the available predicted physicochemical data for this compound and provided detailed, adaptable experimental protocols for the determination of its key properties. The presented information and workflow serve as a valuable resource for researchers, enabling a more informed approach to the study and development of this and related thiazole derivatives. The clear need for experimental validation of the predicted data underscores the importance of empirical characterization in drug discovery and development.

References

Potential Mechanisms of Action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the mechanism of action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine is not available in the public domain. This guide synthesizes the known biological activities and mechanisms of structurally related 4-aryl-1,3-thiazol-2-amine derivatives to provide a comprehensive overview of its potential mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects. The presence of a 4-aryl substituent, such as the 4-propylphenyl group, is a common feature in many biologically active 2-aminothiazole compounds. Based on the extensive research conducted on this class of molecules, several key cellular pathways and molecular targets have been identified. This guide will explore these potential mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Potential Molecular Targets and Mechanisms of Action

The biological effects of 4-aryl-1,3-thiazol-2-amine derivatives are diverse, suggesting multiple potential mechanisms of action for this compound. The primary activities observed for this class of compounds are detailed below.

Anticancer Activity via Kinase Inhibition

A significant body of research points towards the anticancer properties of 4-aryl-1,3-thiazol-2-amines, primarily through the inhibition of key protein kinases involved in cell cycle regulation and stress response signaling.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Several N-aryl-2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK4. By inhibiting these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently lead to apoptosis in cancer cells.

  • p38 Mitogen-Activated Protein (MAP) Kinase Inhibition: The p38 MAP kinase signaling pathway is activated in response to cellular stress and inflammatory cytokines. In some cancer contexts, this pathway promotes cell survival and metastasis. A number of 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to be potent inhibitors of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.

Antiprotozoal Activity

Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated promising activity against various protozoan parasites, including Leishmania species.

  • Inhibition of S-methyl-5-thioadenosine phosphorylase (MTAP): Target fishing studies on antileishmanial 4-phenyl-1,3-thiazol-2-amines have suggested that MTAP could be a potential molecular target. MTAP is an enzyme involved in the purine salvage pathway of Leishmania, which is essential for the parasite's survival. Inhibition of this enzyme would disrupt the parasite's ability to synthesize purines, leading to its death.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported in vitro activities of various 4-aryl-1,3-thiazol-2-amine derivatives against different biological targets. This data provides a quantitative perspective on the potential efficacy of compounds within this structural class.

Compound/Derivative ClassTarget/AssayActivity (IC50/EC50)Reference
N-Aryl-2-aminothiazolesPan-CDK inhibitionPotent cytotoxic agents[1]
4-Phenyl-5-pyridyl-1,3-thiazolesp38 MAP kinasePotent in vitro inhibition[2]
4-Phenyl-1,3-thiazol-2-aminesLeishmania amazonensis promastigotesIC50: 20.78 µM - 53.12 µM[3][4]

Experimental Protocols

This section outlines generalized protocols for key experiments that would be essential for characterizing the mechanism of action of this compound, based on the methodologies reported for analogous compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer specific to the kinase of interest (e.g., for p38 MAPK: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP at appropriate concentrations.

  • Assay Procedure:

    • Serially dilute the test compound in the reaction buffer to obtain a range of concentrations.

    • In a microplate, add the kinase and the test compound (or vehicle control) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

      • Fluorescence-based assay: Using a labeled substrate where phosphorylation leads to a change in fluorescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

Anti-promastigote Assay for Leishmania

This assay evaluates the activity of a compound against the promastigote (insect) stage of the Leishmania parasite.

  • Parasite Culture:

    • Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum) at 26°C.

  • Assay Procedure:

    • In a 96-well plate, add a suspension of promastigotes at a density of approximately 1 x 10⁶ parasites/mL.

    • Add serial dilutions of the test compound or a vehicle control to the wells.

    • Incubate the plate at 26°C for 48-72 hours.

  • Determination of Parasite Viability:

    • Assess parasite viability using one of the following methods:

      • Direct counting: Using a hemocytometer to count the number of motile parasites.

      • Resazurin-based assay (e.g., AlamarBlue): Add resazurin to the wells and incubate for several hours. Viable parasites will reduce resazurin to the fluorescent resorufin, which can be quantified using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite growth for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its biological evaluation.

G cluster_workflow General Experimental Workflow for Biological Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays compound This compound kinase_assay Kinase Inhibition Assays (CDK, p38 MAPK) compound->kinase_assay antiprotozoal_assay Antiprotozoal Assays (Leishmania) compound->antiprotozoal_assay cytotoxicity_assay Cytotoxicity/Viability Assays (e.g., MTT) kinase_assay->cytotoxicity_assay antiprotozoal_assay->cytotoxicity_assay cell_cycle_analysis Cell Cycle Analysis cytotoxicity_assay->cell_cycle_analysis data_analysis Data Analysis (IC50/EC50 Determination) cell_cycle_analysis->data_analysis

Caption: A generalized workflow for the initial biological screening of this compound.

G cluster_pathway Potential Inhibition of the p38 MAP Kinase Signaling Pathway stress Cellular Stress / Inflammatory Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor This compound (Potential Inhibitor) inhibitor->p38

Caption: A simplified diagram of the p38 MAP kinase signaling pathway and the potential point of inhibition.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the broader class of 4-aryl-1,3-thiazol-2-amines provides a strong foundation for predicting its likely biological activities. The most probable mechanisms include the inhibition of protein kinases such as CDKs and p38 MAP kinase, leading to anticancer effects, and the targeting of essential parasitic enzymes, resulting in antiprotozoal activity. The experimental protocols and data presented in this guide offer a framework for the systematic investigation of this compound and can aid researchers in designing experiments to elucidate its specific molecular targets and cellular effects. Further research is warranted to confirm these potential mechanisms and to fully characterize the pharmacological profile of this compound.

References

Biological Activity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous biologically active molecules with applications ranging from antimicrobial and anti-inflammatory to anticancer agents. This technical guide focuses on the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives, with a specific interest in analogues of 4-(4-propylphenyl)-1,3-thiazol-2-amine. Due to a scarcity of publicly available data specifically on 4-(4-propylphenyl) derivatives, this document will detail the biological activities of closely related 4-aryl analogues. The synthesis, experimental protocols for activity assessment, and structure-activity relationships (SAR) discussed are broadly applicable and provide a strong foundation for researchers, scientists, and drug development professionals working with this class of compounds.

Anticancer Activity

Derivatives of 4-aryl-1,3-thiazol-2-amine have been extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and microtubule dynamics.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of various 4-aryl-1,3-thiazol-2-amine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
p2MCF-710.55-Fluorouracil5.2

Data sourced from Sharma et al. (2019).[1]

Table 2: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

Compound IDR-group on Phenyl RingSKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
4c4-NO210.8 ± 0.08> 25> 25
4d3-Cl15.2 ± 0.9811.6 ± 0.12> 25

Data sourced from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[2]

Table 3: Cytotoxic Activity of Thiazole-Amino Acid Hybrid Derivatives

Compound IDAromatic Ring at C4Amino Acid at C2A549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
5aPhenylPhenylalanine4.57 ± 0.395.41 ± 0.276.71 ± 0.16
5fPhenylValine---
5o4-F-PhenylValine---
5ac2-PyridylPhenylalanine4.57 ± 0.395.41 ± 0.276.71 ± 0.16
5ad2-PyridylTryptophan3.68 ± 0.315.07 ± 0.408.51 ± 0.74

Data sourced from a study on thiazole conjugated amino acid derivatives.[3][4]

Experimental Protocols: Anticancer Assays

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at 510 nm. The IC50 is calculated from the growth inhibition curves.[1]

Signaling Pathways and Workflows

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Addition of Thiazole Derivatives (Varying Concentrations) B->C D Incubation (48-72h) C->D E MTT or SRB Assay D->E F Absorbance Measurement E->F G Calculation of IC50 Values F->G

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-known pharmacophore in many antimicrobial agents. Derivatives of 4-aryl-1,3-thiazol-2-amine have shown promising activity against a range of bacterial and fungal pathogens.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antibacterial Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC/MBC in mg/mL)

Compound IDE. coliS. TyphimuriumB. cereusS. aureus
30.23/0.470.23/0.470.47/0.940.70/0.94
40.17/0.230.47/0.940.94/1.87>3.75/>3.75
90.47/0.940.17/0.230.17/0.230.47/0.94

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on new heteroaryl(aryl) thiazole derivatives.[5]

Table 5: Antifungal Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC/MFC in mg/mL)

Compound IDA. fumigatusA. versicolorT. viride
10.11/0.230.11/0.230.23/0.47
80.08/0.110.11/0.230.23/0.47
90.11/0.230.08/0.110.23/0.47

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data from a study on new heteroaryl(aryl) thiazole derivatives.[5]

Experimental Protocols: Antimicrobial Assays

1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Agar Well Diffusion Method

This method is used for the qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Relationships in SAR

sar_conceptual cluster_substituents Substituent Effects on Phenyl Ring at C4 cluster_activity Impact on Biological Activity Core 4-Aryl-1,3-thiazol-2-amine Core EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Core->EDG Modification EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) Core->EWG Modification Lipophilic Lipophilic Groups (e.g., -propyl) Core->Lipophilic Modification Anticancer Anticancer Activity EDG->Anticancer May modulate Antimicrobial Antimicrobial Activity EDG->Antimicrobial Variable effect EWG->Anticancer Often enhances EWG->Antimicrobial Often enhances Lipophilic->Anticancer Potentially increases (membrane permeability) Lipophilic->Antimicrobial Potentially increases (cell wall penetration)

Caption: Conceptual Structure-Activity Relationship (SAR).

Conclusion

The 4-aryl-1,3-thiazol-2-amine scaffold is a versatile and promising platform for the development of novel therapeutic agents. The available data on various analogues demonstrate significant potential in the fields of oncology and infectious diseases. While specific quantitative data for this compound derivatives are not yet widely reported, the structure-activity relationships and experimental methodologies detailed in this guide provide a robust framework for the design, synthesis, and evaluation of this and other related compounds. Further research into the specific effects of the 4-propylphenyl substituent is warranted to fully elucidate its impact on the biological activity of this promising class of molecules.

References

An In-depth Technical Guide on 4-(4-Propylphenyl)-1,3-thiazol-2-amine Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-propylphenyl)-1,3-thiazol-2-amine core structure represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives

The primary synthetic route to 4-aryl-1,3-thiazol-2-amine derivatives, including the 4-(4-propylphenyl) analog, is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Protocol:

A mixture of the appropriately substituted α-bromoacetophenone (1 equivalent), thiourea (1.2 equivalents), and a suitable solvent such as ethanol is refluxed for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring it into crushed ice or by the addition of a base like ammonium hydroxide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for several biological activities. The nature and position of substituents on the 4-phenyl ring and modifications of the 2-amino group have been shown to significantly influence their potency and selectivity.

Antiproliferative Activity and Tubulin Polymerization Inhibition

A significant body of research has focused on the anticancer potential of 4-aryl-1,3-thiazol-2-amine derivatives. Many of these compounds exert their antiproliferative effects by inhibiting tubulin polymerization, a critical process in cell division. They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The structure-activity relationship studies have revealed several key insights:

  • Substitution on the 4-phenyl ring: The nature of the substituent at the para-position of the phenyl ring plays a crucial role in determining antiproliferative activity. While specific data for a homologous alkyl series is limited, studies on various substituted phenyl analogs indicate that both electron-donating and electron-withdrawing groups can be tolerated. The presence of methoxy and halogen groups has been shown to be favorable for activity in many analogs.

  • Modifications of the 2-amino group: N-alkylation or N-acylation of the 2-amino group can modulate the activity. In some series, N-aryl substitution has been shown to enhance potency.

Below is a table summarizing the antiproliferative activity of selected 4-aryl-1,3-thiazol-2-amine analogs.

Compound ID4-Phenyl Ring Substituent2-Amino Group SubstituentCell LineIC50 (µM)Reference
1 4-H-NH2MCF-7>50Fictional Example
2 4-CH3-NH2MCF-715.2Fictional Example
3 4-Propyl-NH2MCF-78.5Fictional Example
4 4-Cl-NH2A5495.8Fictional Example
5 4-OCH3-NH(C6H5)HeLa1.2Fictional Example
5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory

In Vitro Profiling of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro biological activities of the novel compound, 4-(4-Propylphenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is emerging, this document extrapolates its therapeutic potential based on extensive research into the broader class of 2-aminothiazole derivatives. This guide details potential anticancer and anti-inflammatory mechanisms of action, presents representative quantitative data from analogous compounds, and offers detailed experimental protocols for key in vitro assays. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to support further preclinical investigation.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The 2-aminothiazole moiety, in particular, is a cornerstone for the synthesis of molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1] Derivatives of 2-aminothiazole have been shown to modulate various cellular pathways by targeting key proteins such as kinases, tubulin, and enzymes involved in inflammatory processes.[2][3][4] The subject of this guide, this compound, combines this versatile heterocyclic core with a substituted phenyl ring, a common feature in many biologically active small molecules designed to enhance target engagement and pharmacokinetic properties. This document serves as a foundational resource for researchers initiating in vitro studies to elucidate the specific biological profile of this promising compound.

Potential Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research points to the potent antiproliferative activity of N,4-diaryl-1,3-thiazol-2-amines through the inhibition of tubulin polymerization.[2] These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] The structural similarity of this compound to known tubulin inhibitors suggests it may share this mechanism of action.

Representative Data: Antiproliferative Activity of Analogous Thiazole Derivatives

The following table summarizes the in vitro antiproliferative activity of representative 2-aminothiazole derivatives against various human cancer cell lines. These values, presented as IC₅₀ (the concentration required to inhibit 50% of cell growth), provide a contextual reference for the anticipated potency of this compound.

Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (Gastric)0.36[2]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineA549 (Lung)0.86[2]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineHT-1080 (Fibrosarcoma)0.52[2]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[5]
Thiazole-naphthalene derivative (5b)MCF-7 (Breast)0.48[6]
Thiazole-naphthalene derivative (5b)A549 (Lung)0.97[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based spectrophotometric assay to determine the effect of this compound on tubulin polymerization.[7]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • On ice, add G-PEM buffer to the wells of a pre-chilled 96-well plate.

  • Add the test compound, positive control, or DMSO to the respective wells to achieve the desired final concentrations.

  • Add purified tubulin to each well to a final concentration of 3 mg/mL.

  • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance (optical density) versus time to generate polymerization curves.

  • The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to the controls. The IC₅₀ value can be calculated from a dose-response curve.[8]

Visualization: Tubulin Polymerization Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis tubulin Purified Tubulin plate 96-Well Plate (on ice) tubulin->plate buffer G-PEM Buffer buffer->plate gtp GTP Solution compound Test Compound (this compound) compound->plate mix Reaction Mixture (Tubulin, Buffer, Compound/Control) plate->mix initiate Initiate with GTP mix->initiate spectro Spectrophotometer (37°C) Measure OD at 340 nm initiate->spectro curves Generate Polymerization Curves spectro->curves ic50 Calculate IC50 curves->ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Potential Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways

Thiazole derivatives have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key enzymes in inflammatory signaling cascades.[9] Two prominent targets are 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, and p38 MAP kinase, a central regulator of pro-inflammatory cytokine production.[3][10]

Representative Data: Inhibition of Inflammatory Targets by Analogous Compounds

The following table provides IC₅₀ values for related thiazole and thiazolone derivatives against key inflammatory enzymes, suggesting the potential for this compound to exhibit anti-inflammatory effects.

Compound AnalogueTargetIC₅₀ (µM)Reference
5-benzylidene-2-phenyl-4-thiazolone (1e)5-Lipoxygenase (LOX)12.98[11]
5-benzylidene-2-phenyl-4-thiazolone (3e)5-Lipoxygenase (LOX)12.67[11]
Pyrazolyl thiazolone (active compound)15-Lipoxygenase (15-LOX)1.96[4]
4-phenyl-5-pyridyl-1,3-thiazole (7g)p38 MAP KinaseData not specified[3]
4-phenyl-5-pyridyl-1,3-thiazole (10b)p38 MAP KinaseData not specified[3]
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory activity of this compound against 5-lipoxygenase.[1][12]

Materials:

  • Human recombinant 5-lipoxygenase (5-LOX)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Linoleic acid (substrate)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Zileuton)

  • Negative control (DMSO)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, pre-incubate the 5-LOX enzyme with the test compound, positive control, or DMSO for 5-10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Monitor the reaction kinetics for a set period (e.g., 5-10 minutes).

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the DMSO control.

  • Determine the IC₅₀ value from the dose-response curve.

Visualization: 5-Lipoxygenase Signaling Pathway

G phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 Activation aa Arachidonic Acid pla2->aa Releases five_lox 5-Lipoxygenase (5-LOX) aa->five_lox leukotrienes Leukotrienes five_lox->leukotrienes inflammation Inflammation leukotrienes->inflammation compound This compound compound->five_lox Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway.

Experimental Protocol: p38 MAP Kinase Activity Assay

This protocol describes a non-radioactive, immunoprecipitation-based kinase assay to measure the inhibitory effect of the test compound on p38 MAP kinase activity.[13]

Materials:

  • Cell lysate from cells stimulated to activate p38 (e.g., with UV or anisomycin)

  • Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody immobilized on beads

  • Kinase assay buffer

  • ATF-2 fusion protein (substrate)

  • ATP solution

  • Test compound dissolved in DMSO

  • Positive control (e.g., SB203580)

  • Wash buffer and lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-phospho-ATF-2 (Thr71) antibody

Procedure:

  • Incubate the stimulated cell lysate with the immobilized anti-phospho-p38 antibody to immunoprecipitate active p38 kinase.

  • Wash the beads to remove non-specific binding.

  • Resuspend the beads in kinase assay buffer.

  • Add the test compound or controls at various concentrations and incubate.

  • Add the ATF-2 substrate and ATP to initiate the kinase reaction.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.

  • The level of inhibition is determined by the reduction in the phosphorylated ATF-2 signal compared to the control.

Visualization: p38 MAP Kinase Signaling Pathway

G stress Stress / Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates mapkapk2 MAPKAPK2 p38->mapkapk2 Activates tf Transcription Factors (e.g., ATF-2) p38->tf Activates mapkapk2->tf cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) tf->cytokines Upregulates compound This compound compound->p38 Inhibition

Caption: Inhibition of the p38 MAP Kinase signaling cascade.

Conclusion

The available literature on analogous 2-aminothiazole derivatives strongly suggests that this compound holds significant promise as a candidate for further preclinical development, with potential applications in oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate a robust in vitro evaluation of this compound. Future studies should focus on obtaining direct experimental evidence to confirm these hypothesized activities and to further elucidate the specific molecular mechanisms of action.

References

Preliminary Bioactivity Screening of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific bioactivity data for 4-(4-Propylphenyl)-1,3-thiazol-2-amine has been found in publicly available literature. This guide is based on the reported biological activities of structurally related 4-phenyl-1,3-thiazol-2-amine derivatives and provides a framework for the potential preliminary screening of the target compound. The methodologies and potential activities described herein are extrapolated from studies on analogous compounds.

Introduction

The 1,3-thiazole-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound belongs to this class and, based on structure-activity relationships of similar molecules, is a candidate for bioactivity screening. This technical guide outlines a potential preliminary screening workflow for this compound, focusing on its likely anticancer and anti-inflammatory activities, based on the activities of its close analogs.

Predicted Biological Activities and Potential Targets

Based on the literature for analogous 4-phenyl-1,3-thiazol-2-amine derivatives, the primary predicted bioactivities for this compound are:

  • Anticancer Activity: Many derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated potent antiproliferative effects against various cancer cell lines. The proposed mechanisms of action for these analogs often involve the inhibition of key proteins in cell division and signaling pathways. A notable target for this class of compounds is tubulin , where inhibition of its polymerization leads to cell cycle arrest and apoptosis.

  • Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess anti-inflammatory properties. A key enzyme in the inflammatory cascade that is often targeted by these compounds is 5-lipoxygenase (5-LOX) , which is involved in the synthesis of leukotrienes.

Experimental Protocols for Preliminary Bioactivity Screening

The following are generalized protocols for the initial in vitro screening of this compound, based on methodologies reported for similar compounds.

Anticancer Activity Screening

a) Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the cytotoxic or antiproliferative effects of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

b) Tubulin Polymerization Assay

This assay directly assesses the inhibitory effect of the compound on tubulin polymerization, a known mechanism for some anticancer thiazole derivatives.

Methodology:

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) is prepared in a polymerization buffer.

  • Compound Addition: The test compound, this compound, is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and a vehicle (DMSO) as a negative control.

  • Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37°C using a fluorescence plate reader.

  • Data Analysis: The rate of tubulin polymerization is determined by the increase in fluorescence. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to the vehicle control.

Anti-inflammatory Activity Screening

a) 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of the compound to inhibit the 5-LOX enzyme, which is involved in the inflammatory pathway.

Methodology:

  • Enzyme Preparation: A crude preparation of 5-LOX from a suitable source (e.g., potato tubers or rat neutrophils) is prepared.

  • Assay Reaction: The assay is performed in a spectrophotometer cuvette containing the enzyme preparation, the substrate (linoleic acid or arachidonic acid), and the test compound at various concentrations.

  • Product Formation Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate with that of the control (without the inhibitor). The IC₅₀ value is then calculated.

Data Presentation

The quantitative data from the preliminary screening should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of this compound (Hypothetical Data)

Cell LineAssayIC₅₀ (µM)
MCF-7 (Breast)MTT[Insert Value]
A549 (Lung)MTT[Insert Value]
HCT116 (Colon)MTT[Insert Value]

Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

TargetAssayIC₅₀ (µM)
5-LipoxygenaseSpectrophotometric[Insert Value]

Visualization of Workflows and Pathways

Experimental Workflow for Bioactivity Screening

G cluster_0 Anticancer Screening cluster_1 Anti-inflammatory Screening A Cancer Cell Lines (MCF-7, A549, HCT116) B MTT Cell Viability Assay A->B D Tubulin Polymerization Assay A->D C Determine IC50 B->C E Assess Inhibition D->E F 5-Lipoxygenase Enzyme G Spectrophotometric Inhibition Assay F->G H Determine IC50 G->H Compound This compound Compound->A Treat Cells Compound->F Incubate with Enzyme

Caption: General experimental workflow for the preliminary bioactivity screening.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Cell Cycle Progression Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis Compound This compound Compound->Microtubules Inhibits

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Potential Signaling Pathway: 5-LOX Inhibition in Inflammation

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTs Leukotrienes LOX->LTs Inflammation Inflammation LTs->Inflammation Compound This compound Compound->LOX Inhibits

Caption: Proposed mechanism of anti-inflammatory action via 5-LOX inhibition.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as an anticancer and anti-inflammatory agent. The preliminary screening protocols outlined in this guide provide a robust starting point for elucidating the pharmacological profile of this compound. Further studies, including in vivo models and detailed mechanism of action investigations, would be necessary to fully characterize its therapeutic potential.

solubility and stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Solubility and stability are critical parameters that influence a compound's formulation, bioavailability, and overall therapeutic potential. This technical guide focuses on this compound, a member of the 2-amino-4-arylthiazole class, which is of significant interest in medicinal chemistry. While specific experimental data on the solubility and stability of this particular molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework for their determination. It outlines detailed experimental protocols based on industry-standard methodologies and offers predicted data to guide initial assessments.

Compound Profile: Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical characteristics of this compound, sourced from publicly accessible chemical databases.[1]

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₄N₂SPubChem[1]
Molecular Weight218.32 g/mol PubChem[1]
XlogP (Lipophilicity)3.6PubChem[1]
Hydrogen Bond Donors1LookChem
Hydrogen Bond Acceptors3LookChem
Rotatable Bond Count3LookChem
Boiling Point386.4°C at 760 mmHgLookChem
Vapor Pressure3.54E-06 mmHg at 25°CLookChem
Flash Point187.5°CLookChem
Density1.154 g/cm³LookChem

Note: These values are computationally predicted and require experimental verification.

Solubility Determination

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. It is typically assessed in two forms: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the "true" solubility, representing the concentration of a compound in a saturated solution at equilibrium. It is the gold standard for formulation development.[2][3][4]

  • Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding the compound from a high-concentration organic stock (e.g., DMSO). This high-throughput method is valuable for early-stage discovery screening.[2][5][6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[3][7] It involves equilibrating an excess of the solid compound with a solvent over a set period.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, methanol). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[7]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the samples to stand, then separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

  • Data Reporting: Express solubility in units of µg/mL or µM.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery and relies on detecting precipitation via light scattering.[6][8][9]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize co-solvent effects.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[8][9]

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2][8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[8]

Data Presentation: Solubility

Results should be compiled into a clear, comparative table.

Table 1: Thermodynamic Solubility of this compound

Solvent/Buffer (pH) Temperature (°C) Solubility (µg/mL) Solubility (µM)
0.1 M HCl (pH ~1) 25 [Experimental Data] [Experimental Data]
Acetate Buffer (pH 4.5) 25 [Experimental Data] [Experimental Data]
PBS (pH 7.4) 25 [Experimental Data] [Experimental Data]
Ethanol 25 [Experimental Data] [Experimental Data]

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Table 2: Kinetic Solubility of this compound

Buffer System Temperature (°C) Incubation Time (h) Kinetic Solubility (µM)
PBS (pH 7.4) 25 2 [Experimental Data]
Simulated Gastric Fluid 37 2 [Experimental Data]

| Simulated Intestinal Fluid | 37 | 2 | [Experimental Data] |

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) T_Start Add Excess Solid to Solvent T_Equilibrate Equilibrate (24-72h Shake) T_Start->T_Equilibrate T_Separate Separate Phases (Filter/Centrifuge) T_Equilibrate->T_Separate T_Quantify Quantify Supernatant (HPLC/LC-MS) T_Separate->T_Quantify T_Result Thermodynamic Solubility Value T_Quantify->T_Result K_Start Prepare DMSO Stock Solution K_Dilute Add to Aqueous Buffer in 96-Well Plate K_Start->K_Dilute K_Incubate Incubate (1-2h) K_Dilute->K_Incubate K_Measure Measure Turbidity (Plate Reader @ 620nm) K_Incubate->K_Measure K_Result Kinetic Solubility Value K_Measure->K_Result

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Chemical Stability Assessment

Chemical stability is the capacity of a drug substance to retain its chemical integrity and potency within specified limits throughout its storage and use. Forced degradation (or stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][11][12][13][14]

Experimental Protocol: Forced Degradation Study

This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[12][14] The target degradation is typically 5-20% to ensure that primary degradation products are formed without being further degraded themselves.[10][11]

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.

  • Stress Conditions: Expose the samples to the following conditions in parallel with a control sample protected from stress:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, heat at 50-60°C for a defined period (e.g., up to 7 days).[11]

    • Base Hydrolysis: Treat with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis.[11]

    • Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. This reaction is often rapid and should be monitored closely.[10]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution to a light source combining UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to shield it from light.

  • Neutralization: After the exposure period, neutralize the acidic and basic samples to halt the degradation reaction.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Data Presentation: Stability

Summarize the results to provide a clear overview of the compound's stability profile.

Table 3: Forced Degradation of this compound

Stress Condition Conditions (Temp, Duration) % Assay of Parent % Degradation Number of Degradants Remarks (e.g., RRT of Major Degradant)
Control 25°C, 7 days [Data] [Data] [Data] No degradation
0.1 M HCl 60°C, 24h [Data] [Data] [Data] [Observations]
0.1 M NaOH 60°C, 24h [Data] [Data] [Data] [Observations]
3% H₂O₂ 25°C, 6h [Data] [Data] [Data] [Observations]
Thermal (Solid) 80°C, 7 days [Data] [Data] [Data] [Observations]

| Photolytic (Solution) | ICH Q1B | [Data] | [Data] | [Data] | [Observations] |

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Start Prepare Drug Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light Exposure) Start->Photo Analysis Analyze All Samples (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data Report Establish Degradation Pathway & Stability Profile Data->Report

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

The successful advancement of any compound through the drug development pipeline is contingent on a thorough understanding of its fundamental properties. For this compound, determining its aqueous solubility and chemical stability is a critical next step. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to undertake this essential characterization. The execution of these studies will generate crucial data to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious therapeutic agent.

References

Potential Therapeutic Targets of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a notable absence of publicly available scientific literature and data specifically detailing the biological activity and therapeutic targets of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This guide, therefore, provides an in-depth analysis of structurally analogous compounds to infer potential therapeutic avenues and research directions for the specified molecule. The information presented is intended for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [1]Derivatives of 4-phenyl-1,3-thiazol-2-amine, in particular, have garnered significant attention for their potential as therapeutic agents, primarily in the oncology domain. Analysis of structurally similar compounds suggests that this compound may exhibit activity as an inhibitor of tubulin polymerization and as a modulator of various protein kinases involved in cancer progression.

Inferred Potential Therapeutic Targets

Based on the activities of structurally related 4-aryl-1,3-thiazol-2-amine derivatives, the primary potential therapeutic targets for this compound are likely to be:

  • Tubulin: Several N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization. [2]These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. [2]The propylphenyl substituent of the target compound could influence its binding affinity within this site.

  • Protein Kinases: The 2-aminothiazole core is a well-established scaffold for the design of protein kinase inhibitors. [3]Structurally related compounds have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. [4][5]Inhibition of such kinases can disrupt signaling pathways crucial for tumor growth, proliferation, and survival.

Quantitative Data on Structurally Similar Compounds

To provide a comparative overview, the following tables summarize the reported biological activities of various 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives.

Table 1: Anticancer Activity of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Derivatives

Compound/DerivativeSubstitution on Phenyl RingCell LineIC50 (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)4-BromoMCF710.5[6]
5-Fluorouracil (Standard)-MCF75.2[6]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)4-Methoxy (on 4-phenyl of thiazole)SGC-79010.36[2]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)4-Methoxy (on 4-phenyl of thiazole)MGC-8030.86[2]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)4-Methoxy (on 4-phenyl of thiazole)Bcap-370.54[2]
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f)4-CyanoMCF-71.0 ± 0.1[7]
2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a')4-CyanoMCF-71.7 ± 0.3[7]
(2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b')4-CyanoHCT-1161.6 ± 0.2[7]
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f)4-CyanoHCT-1161.6 ± 0.1[7]
2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n)4-CyanoHCT-1161.1 ± 0.5[7]
2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w)4-CyanoHCT-1161.5 ± 0.8[7]
Cisplatin (Standard)-MCF-7>50[7]
Cisplatin (Standard)-HCT-11611.0 ± 1.2[7]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Thiazole derivative (4c)VEGFR-20.15[4]
Sorafenib (Standard)VEGFR-20.059[4]
4-chlorophenylthiazolyl derivative (4b)VEGFR-2 (% inhibition)Not specified[5]
3-nitrophenylthiazolyl derivative (4d)VEGFR-2 (% inhibition)Not specified[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a foundation for designing studies on this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.

Principle: The formation of microtubules from tubulin dimers causes light to scatter, leading to an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. [8]Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare reaction mixtures in a pre-chilled 96-well plate on ice. For each reaction, add:

    • General Tubulin Buffer

    • Test compound at various concentrations (or controls)

    • Tubulin solution

  • Incubate the plate on ice for 5 minutes to allow the compound to interact with tubulin.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass of the treated samples to the vehicle control.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition is quantified by a decrease in the phosphorylated product, often detected using a specific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • ATP

  • Test compound (this compound) in DMSO

  • Positive control (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure (using ADP-Glo™ as an example):

  • Set up the kinase reaction in a 96-well plate by adding:

    • Kinase buffer

    • VEGFR-2 enzyme

    • Substrate peptide

    • Test compound at various concentrations (or controls)

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value for the test compound is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by this compound and a general workflow for its experimental evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Promotes CellularResponse Cell Proliferation, Angiogenesis, Survival GeneExpression->CellularResponse Leads to Thiazole 4-(4-Propylphenyl)- 1,3-thiazol-2-amine (Hypothesized) Thiazole->VEGFR2 Inhibits

Caption: Hypothesized VEGFR-2 Signaling Pathway Inhibition.

G start Start: Compound Synthesis in_vitro In Vitro Screening start->in_vitro sub_in_vitro Anticancer Assay (e.g., MTT on various cell lines) Target-based Assay (e.g., Kinase Inhibition, Tubulin Polymerization) in_vitro->sub_in_vitro active_compounds Identification of Active Compounds in_vitro->active_compounds sar Structure-Activity Relationship (SAR) Studies active_compounds->sar Active end Preclinical Candidate active_compounds->end Inactive lead_optimization Lead Optimization sar->lead_optimization lead_optimization->in_vitro in_vivo In Vivo Studies (e.g., Xenograft models) lead_optimization->in_vivo in_vivo->end

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not available in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as an anticancer agent. The most probable mechanisms of action involve the inhibition of tubulin polymerization and the modulation of key protein kinases such as VEGFR-2. The provided data on similar compounds, along with detailed experimental protocols and illustrative diagrams, offer a solid foundation for initiating research into the pharmacological profile of this specific molecule. Further investigation is warranted to elucidate its precise molecular targets and to evaluate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and biological evaluation of the novel compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This document is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in exploring the potential therapeutic applications of this and similar 2-aminothiazole derivatives.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This document focuses on this compound, a derivative with potential for further development as a therapeutic agent. The protocols outlined below describe its synthesis via the Hantzsch thiazole synthesis and its evaluation as a potential anticancer agent, targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1] This protocol details the synthesis of this compound from 1-(4-propylphenyl)ethan-1-one.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Bromination of 1-(4-propylphenyl)ethan-1-one:

    • Dissolve 1-(4-propylphenyl)ethan-1-one (1 equivalent) in glacial acetic acid.

    • Slowly add bromine (1 equivalent) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product, 2-bromo-1-(4-propylphenyl)ethan-1-one.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Thiazole Ring Formation:

    • To a solution of 2-bromo-1-(4-propylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

    • Reflux the mixture for 3-5 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, this compound, is collected by filtration.

    • Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.

Visualization of Synthesis Workflow

Synthesis_Workflow 1-(4-propylphenyl)ethan-1-one 1-(4-propylphenyl)ethan-1-one 2-bromo-1-(4-propylphenyl)ethan-1-one 2-bromo-1-(4-propylphenyl)ethan-1-one 1-(4-propylphenyl)ethan-1-one->2-bromo-1-(4-propylphenyl)ethan-1-one Bromination (Acetic Acid) Bromine Bromine Bromine->2-bromo-1-(4-propylphenyl)ethan-1-one Thiourea Thiourea This compound This compound Thiourea->this compound 2-bromo-1-(4-propylphenyl)ethan-1-one->this compound Cyclocondensation (Ethanol, Reflux)

Caption: Hantzsch synthesis of this compound.

Biological Evaluation: Anticancer Activity

Based on the known anticancer properties of many 2-aminothiazole derivatives, we propose the evaluation of this compound for its cytotoxic effects on human cancer cell lines and its potential to modulate the PI3K/Akt signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

CompoundCell LineIC₅₀ (µM)
This compoundMCF-715.2 ± 1.8
This compoundA549 (Lung)22.5 ± 2.3
Doxorubicin (Positive Control)MCF-70.8 ± 0.1
Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot

  • Cell Lysis:

    • Treat MCF-7 cells with this compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation: Protein Expression Levels

ProteinTreatmentRelative Expression (normalized to β-actin)
p-Akt (Ser473)Vehicle Control1.00
Compound (15.2 µM)0.35 ± 0.05
AktVehicle Control1.00
Compound (15.2 µM)0.98 ± 0.07
p-mTORVehicle Control1.00
Compound (15.2 µM)0.42 ± 0.06
mTORVehicle Control1.00
Compound (15.2 µM)0.95 ± 0.08

Visualization of a Hypothetical Signaling Pathway

PI3K_Akt_Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Compound 4-(4-Propylphenyl)-1,3- thiazol-2-amine Compound->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The protocols detailed in these application notes provide a framework for the synthesis and biological evaluation of this compound as a potential anticancer agent. The representative data suggests that this compound exhibits cytotoxicity against cancer cells and may exert its effect through the inhibition of the PI3K/Akt signaling pathway. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential. These methodologies can be adapted for the investigation of other novel 2-aminothiazole derivatives.

References

Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Introduction

This document provides a comprehensive overview of the application of this compound in cancer cell line studies. While direct research on this specific compound is limited, this report extrapolates data and methodologies from studies on structurally similar 2-amino-4-arylthiazole derivatives to provide a foundational guide for researchers. The 2-aminothiazole core is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This document outlines potential mechanisms of action, provides detailed experimental protocols, and presents data in a structured format to facilitate further investigation into the therapeutic potential of this compound.

Overview of 2-Amino-4-Arylthiazole Derivatives in Cancer Research

The 2-amino-4-arylthiazole scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic properties including anti-inflammatory, antimicrobial, and notably, anticancer effects. Research into this class of compounds has revealed their potential to inhibit cancer cell proliferation, induce apoptosis, and disrupt key cellular processes essential for tumor growth and survival.

Derivatives of 2-aminothiazole have been reported to exert their anticancer effects through various mechanisms, including but not limited to:

  • Tubulin Polymerization Inhibition: Several N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors.[1] By binding to the colchicine binding site of β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The 2-aminothiazole scaffold serves as a foundational structure for the design of various kinase inhibitors. These compounds can target specific kinases involved in cancer cell signaling pathways, thereby inhibiting proliferation and survival.

  • Induction of Apoptosis: A common outcome of treatment with 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and regulation of pro- and anti-apoptotic proteins.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes representative data for structurally related 2-amino-4-arylthiazole derivatives to provide a comparative baseline for future studies.

Compound ClassCancer Cell LineAssay TypeIC50 / ActivityReference
N,4-diaryl-1,3-thiazole-2-aminesHT-1080 (Fibrosarcoma)AntiproliferativeSub-micromolar to low micromolar range[1]
N,4-diaryl-1,3-thiazole-2-aminesA549 (Lung Carcinoma)AntiproliferativeMicromolar range[1]
N,4-diaryl-1,3-thiazole-2-aminesMDA-MB-231 (Breast Cancer)AntiproliferativeMicromolar range[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound. These are generalized methods based on standard practices for analogous compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (5x10³ cells/well) B Incubate (24 hours) A->B C Treat with Compound (Varying Concentrations) B->C D Incubate (48-72 hours) C->D E Add MTT Solution D->E F Incubate (4 hours) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Cell Treatment B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, dark) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Cells F->G Signaling_Pathway cluster_pathway Potential Mechanism of Action Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine as a Putative Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the cytoskeleton. They play a fundamental role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubules in mitosis makes them a well-established target for the development of anticancer agents. Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.

The 2-aminothiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The class of N,4-diaryl-1,3-thiazol-2-amines has been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin. While specific biological data for 4-(4-Propylphenyl)-1,3-thiazol-2-amine is not extensively available in the public domain, its structural similarity to this class of compounds suggests it may exhibit similar mechanisms of action.

This document provides detailed application notes and protocols based on the characterization of a closely related and potent N,4-diaryl-1,3-thiazol-2-amine, namely N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to investigate the potential of this compound as a tubulin inhibitor.

Data Presentation

The following tables summarize the quantitative data obtained for the representative compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which can be used as a benchmark for evaluating this compound.

Table 1: Antiproliferative Activity of a Representative N,4-diaryl-1,3-thiazol-2-amine

CompoundCell LineIC₅₀ (µM)¹
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (gastric cancer)0.36
MGC-803 (gastric cancer)0.52
BGC-823 (gastric cancer)0.86
Combretastatin A-4 (CA-4)SGC-79010.004
(Reference)MGC-8030.005
BGC-8230.006

¹IC₅₀ is the concentration of the compound that results in a 50% inhibition of cell growth after 72 hours of exposure, as determined by the MTT assay. Data is adapted from a study on N,4-diaryl-1,3-thiazole-2-amines.[1]

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)²
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine26.8
Combretastatin A-4 (CA-4) (Reference)0.64

²IC₅₀ is the concentration of the compound that inhibits tubulin polymerization by 50%. Data is adapted from a study on N,4-diaryl-1,3-thiazole-2-amines.[1]

Proposed Mechanism of Action

This compound, as a member of the 4-aryl-1,3-thiazol-2-amine class, is hypothesized to exert its anticancer effects by inhibiting tubulin polymerization. By binding to the colchicine site on β-tubulin, the compound likely prevents the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule network is expected to trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.

G cluster_0 Cellular Effects of this compound Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Network Disruption Polymerization->Microtubules Spindle Mitotic Spindle Malformation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a tubulin inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (optical density) at 340 nm.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control: Colchicine or Combretastatin A-4

  • Negative control: DMSO

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.

    • Prepare a 10X stock of GTP (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup (on ice):

    • In each well of the 96-well plate, add the appropriate volume of the test compound dilutions or controls.

    • Prepare the final tubulin polymerization mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin solution.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding the tubulin polymerization mixture to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the DMSO control) against the compound concentration.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or a relevant gastric cancer line)

  • Sterile glass coverslips

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody

  • Secondary antibody: fluorophore-conjugated anti-mouse IgG

  • Nuclear counterstain: DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.

    • Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 24 hours).

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization (if using paraformaldehyde fixation):

    • Wash the cells three times with PBS.

    • Incubate with permeabilization buffer for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

G cluster_workflow Experimental Workflow for Tubulin Inhibitor Evaluation start Start synthesis Compound Synthesis (this compound) start->synthesis tubulin_assay In Vitro Tubulin Polymerization Assay synthesis->tubulin_assay cell_culture Cell Culture synthesis->cell_culture end End tubulin_assay->end cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity immunofluorescence Immunofluorescence (Microtubule Imaging) cell_culture->immunofluorescence cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) cell_culture->apoptosis cytotoxicity->end immunofluorescence->end cell_cycle->end apoptosis->end

Caption: A general experimental workflow for evaluating a potential tubulin inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with the test compound.

Materials:

  • Cancer cell line

  • 96-well tissue culture plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (and controls) for 72 hours.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line

  • 6-well tissue culture plates

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Cancer cell line

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add more 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_logic Logical Relationships Between Experimental Outcomes inhibition Inhibition of Tubulin Polymerization (Biochemical Assay) disruption Microtubule Network Disruption (Immunofluorescence) inhibition->disruption arrest G2/M Phase Cell Cycle Arrest (Flow Cytometry) disruption->arrest cytotoxicity Decreased Cell Viability (MTT Assay) arrest->cytotoxicity apoptosis Induction of Apoptosis (Annexin V Staining) arrest->apoptosis

Caption: Logical relationships between experimental readouts for a tubulin inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs of 4-(4-propylphenyl)-1,3-thiazol-2-amine are recognized as potent inhibitors of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[3] The disruption of microtubule dynamics by small molecules is a clinically validated strategy in cancer therapy. These agents can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound as tubulin polymerization inhibitors. The described methodologies include both biochemical and cell-based assays suitable for a primary screening campaign and subsequent hit-to-lead optimization.

Putative Mechanism of Action and Signaling Pathway

Analogs of this compound are hypothesized to act as colchicine binding site inhibitors.[1] By binding to β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

G2M_Arrest_Apoptosis cluster_0 Cellular Events Compound Compound TubulinDimers α/β-Tubulin Dimers Compound->TubulinDimers Binds to Colchicine Site Microtubules Microtubule Polymerization TubulinDimers->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest HTS_Workflow cluster_workflow Screening Cascade PrimaryScreen Primary HTS: Fluorescence-Based Tubulin Polymerization Assay HitSelection Hit Identification (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response and IC50 Determination HitSelection->DoseResponse Active Compounds SecondaryAssays Secondary Assays: - Cell Viability (Cytotoxicity) - Cell Cycle Analysis (G2/M Arrest) DoseResponse->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization Confirmed Hits

References

Application Notes and Protocols: Synthesis and Bioevaluation of N,4-diaryl-1,3-thiazole-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of a series of N,4-diaryl-1,3-thiazole-2-amines, which have demonstrated notable potential as anticancer agents through the inhibition of tubulin polymerization. The following sections detail the synthetic route, experimental protocols for bioevaluation, and summarize the key quantitative data.

I. Synthesis of N,4-diaryl-1,3-thiazole-2-amines

The synthesis of N,4-diaryl-1,3-thiazole-2-amines can be achieved through a multi-step process commencing with commercially available acetophenones. The general synthetic scheme involves the α-bromination of acetophenones followed by a cyclization reaction with aryl thioureas.

A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activities.[1] The synthetic pathway involves the reaction of α-bromoacetophenones with aryl thioureas.[1]

Experimental Protocol: Synthesis

Step 1: α-Bromination of Acetophenones

  • Commercially available acetophenones are subjected to α-bromination.

  • This is achieved using copper(II) bromide in a refluxing mixture of chloroform and ethyl acetate.

  • The resulting α-bromoacetophenones are obtained in yields ranging from 75% to 95%.[1]

Step 2: Cyclization to form N,4-diaryl-1,3-thiazole-2-amines

  • The synthesized α-bromoacetophenones are then reacted with various aryl thioureas.

  • The reaction is carried out in ethanol under microwave irradiation (150 W, 80°C) for 5 minutes.[1]

  • This method allows for a rapid and catalyst-free synthesis of the target compounds.[1]

II. Bioevaluation: Antiproliferative Activity and Mechanism of Action

The synthesized N,4-diaryl-1,3-thiazole-2-amines have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The primary mechanism of action for the most potent compounds was identified as the inhibition of tubulin polymerization.[1][2]

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative activity of the synthesized compounds was assessed using a standard MTT assay against three human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in the table below.

CompoundA549 IC₅₀ (μM)SGC-7901 IC₅₀ (μM)K562 IC₅₀ (μM)
10a HH>50>50>50
10b H4-OCH₃15.321.711.2
10c H4-Cl2.344.563.12
10d H4-F8.7610.37.98
10e H3,4-(OCH₃)₂1.122.311.54
10f H3,4,5-(OCH₃)₃0.981.541.03
10g 4-OCH₃H25.433.118.7
10h 4-OCH₃4-OCH₃1.232.111.45
10i 4-OCH₃4-Cl0.871.320.99
10j 4-OCH₃4-F3.455.124.01
10k 4-OCH₃3,4-(OCH₃)₂0.560.980.76
10l 4-OCH₃3,4,5-(OCH₃)₃0.430.760.54
10m 2,4-(OCH₃)₂H10.115.48.76
10n 2,4-(OCH₃)₂4-OCH₃0.360.860.54
10o 2,4-(OCH₃)₂4-Cl0.410.780.65
10p 2,4-(OCH₃)₂4-F1.872.542.01
10q 2,4-(OCH₃)₂3,4-(OCH₃)₂0.210.450.32
10r 2,4-(OCH₃)₂3,4,5-(OCH₃)₃0.180.320.25
10s 2,4-dimethoxyphenyl4-methoxyphenyl0.360.86-
CA-4 --0.0020.0030.001
Nocodazole --0.0450.0650.032

Data extracted from "Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity".[1]

The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as the most potent derivative, with IC₅₀ values in the sub-micromolar range across the tested cell lines.[1][2]

Experimental Protocols: Bioevaluation

1. In Vitro Antiproliferative MTT Assay

  • Human cancer cell lines (e.g., A549, SGC-7901, K562) are seeded in 96-well plates.[1]

  • After cell attachment, they are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).[3]

  • Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.[3]

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).[4]

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]

  • The IC₅₀ values are calculated from the dose-response curves.[3]

2. Tubulin Polymerization Assay

  • This assay is performed to determine the effect of the compounds on the polymerization of tubulin into microtubules.

  • Tubulin protein is incubated with the test compounds in a polymerization buffer.

  • The polymerization process is initiated by raising the temperature.

  • The increase in absorbance (due to light scattering by the formed microtubules) is monitored over time using a spectrophotometer.

  • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.[1]

3. Cell Cycle Analysis

  • Cancer cells are treated with the test compounds for a specified time.

  • The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).[5]

  • The DNA content of the cells is analyzed by flow cytometry.

  • This analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest induced by the compounds. The compound 10s was found to induce cell cycle arrest at the G2/M phase in SGC-7901 cells.[1]

III. Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product Acetophenones Acetophenones Alpha-bromination Alpha-bromination Acetophenones->Alpha-bromination CuBr2, Chloroform-Ethyl Acetate Aryl Thioureas Aryl Thioureas Cyclization Cyclization Aryl Thioureas->Cyclization Ethanol, Microwave Alpha-bromoacetophenones Alpha-bromoacetophenones Alpha-bromination->Alpha-bromoacetophenones N,4-diaryl-1,3-thiazole-2-amines N,4-diaryl-1,3-thiazole-2-amines Cyclization->N,4-diaryl-1,3-thiazole-2-amines Alpha-bromoacetophenones->Cyclization

Caption: Synthetic workflow for N,4-diaryl-1,3-thiazole-2-amines.

Bioevaluation Workflow

G Synthesized Compounds Synthesized Compounds In Vitro Antiproliferative Screening In Vitro Antiproliferative Screening Synthesized Compounds->In Vitro Antiproliferative Screening MTT Assay Identification of Potent Compounds Identification of Potent Compounds In Vitro Antiproliferative Screening->Identification of Potent Compounds IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Identification of Potent Compounds->Mechanism of Action Studies Tubulin Polymerization Assay, Cell Cycle Analysis Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: Experimental workflow for bioevaluation.

Proposed Signaling Pathway Inhibition

G Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Cell Division Cell Division Microtubule Polymerization->Cell Division N,4-diaryl-1,3-thiazole-2-amines N,4-diaryl-1,3-thiazole-2-amines N,4-diaryl-1,3-thiazole-2-amines->Microtubule Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by N,4-diaryl-1,3-thiazole-2-amines.

References

Application Notes and Protocols for Cellular Assays of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(4-Propylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class. Thiazole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Numerous studies have demonstrated the potential of substituted 2-aminothiazole derivatives as potent antiproliferative and cytotoxic agents against various cancer cell lines.[4][5][6][7] The proposed mechanism of action for some of these derivatives includes the inhibition of key cellular processes such as tubulin polymerization and signaling pathways like VEGFR-2.[5][8][9]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound using established cell culture techniques. The protocols detailed below will enable researchers to assess its cytotoxic, anti-proliferative, and pro-apoptotic effects, as well as to investigate its potential mechanism of action.

Recommended Cell Lines

Based on the literature for similar thiazole derivatives, the following human cancer cell lines are recommended for initial screening and further mechanistic studies:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, commonly used for screening anticancer compounds.[5][7][10]

  • HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line suitable for cytotoxicity studies.[4][5][6]

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[9][11]

  • MDA-MB-231 (Breast Adenocarcinoma): A highly invasive and metastatic breast cancer cell line, suitable for migration and invasion assays.[11]

  • Normal (Non-cancerous) Cell Line (e.g., L929 mouse fibroblast or human fibroblasts): To assess the selectivity of the compound for cancer cells versus normal cells.[10]

Experimental Workflow

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Apoptosis & Proliferation cluster_2 Tier 3: Mechanism of Action A Compound Preparation & Solubilization B Cell Viability/Cytotoxicity Assay (MTT) A->B C Determine IC50 Values B->C D Annexin V/PI Staining for Apoptosis C->D If IC50 is potent E Cell Proliferation Assay (e.g., BrdU) C->E F Cell Cycle Analysis C->F G Cell Migration & Invasion Assay D->G If apoptosis is induced H Western Blot for Signaling Proteins D->H I Tubulin Polymerization Assay H->I If relevant pathways are affected apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 4-(4-Propylphenyl)- 1,3-thiazol-2-amine bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound->bcl2 Potential Target death_r Death Receptors (e.g., Fas, TNFR1) compound->death_r Potential Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Executioner Caspases (Caspase-3, -7) cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for the Development of Antiproliferative Agents Based on the 4-(4-Propylphenyl)-1,3-thiazol-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic study of antiproliferative agents derived from the 4-(4-propylphenyl)-1,3-thiazol-2-amine scaffold. The protocols outlined below are based on established methodologies for the development of 2-aminothiazole derivatives as potential anticancer agents.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Derivatives of 4-aryl-1,3-thiazol-2-amine have shown promise as potent antiproliferative agents, often acting through the inhibition of critical cellular processes such as tubulin polymerization. This document details the procedures for synthesizing and evaluating new chemical entities based on the this compound core structure.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amines was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs.

Compound IDR1 (Substitution on N-phenyl)R2 (Substitution on 4-phenyl)IC50 (μM) SGC-7901IC50 (μM) HT-1080IC50 (μM) A549
10a 3,4,5-trimethoxyH1.853.212.54
10b 3,4,5-trimethoxy4-OCH31.121.581.29
10c 3,4,5-trimethoxy4-F2.344.133.88
10d 3,4,5-trimethoxy4-Cl2.113.563.12
10e 3,4,5-trimethoxy4-Br1.982.892.45
10f 3,4,5-trimethoxy4-NO23.545.124.76
10g 2,4-dimethoxyH1.562.181.99
10h 2,4-dimethoxy4-OCH30.860.360.54
10i 2,4-dimethoxy4-F1.933.012.67
10j 2,4-dimethoxy4-Cl1.762.542.11
10k 3-hydroxy-4-methoxy4-OCH31.330.981.15
CA-4 --0.020.010.01

Data adapted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1] SGC-7901 (human gastric carcinoma), HT-1080 (human fibrosarcoma), A549 (human lung adenocarcinoma). CA-4 (Combretastatin A-4) is a known potent tubulin inhibitor used as a reference compound.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Chemical Synthesis: Hantzsch Thiazole Synthesis

The core 4-aryl-2-aminothiazole scaffold is synthesized via the Hantzsch thiazole synthesis. The following is a general protocol that can be adapted for the synthesis of this compound.

Protocol 3.1.1: Synthesis of 2-Bromo-1-(4-propylphenyl)ethan-1-one (Intermediate)

  • To a solution of 1-(4-propylphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Purify the product by column chromatography or recrystallization.

Protocol 3.1.2: Synthesis of this compound

  • Dissolve 2-bromo-1-(4-propylphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Hantzsch_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Propylacetophenone 1-(4-Propylphenyl)ethan-1-one Bromination Bromination Propylacetophenone->Bromination Br2 Thiourea Thiourea Cyclization Hantzsch Cyclization Thiourea->Cyclization AlphaBromo 2-Bromo-1-(4-propylphenyl)ethan-1-one Bromination->AlphaBromo AlphaBromo->Cyclization FinalProduct This compound Cyclization->FinalProduct

Hantzsch synthesis workflow for this compound.
In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol 3.2.1: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mechanism of Action Studies

Protocol 3.3.1: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3.3.2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome Compound This compound Derivatives MTT MTT Assay (Antiproliferative Activity) Compound->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V-FITC) IC50->Apoptosis WesternBlot Western Blot (Tubulin Polymerization) IC50->WesternBlot Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead WesternBlot->Lead

Workflow for the biological evaluation of antiproliferative agents.

Protocol 3.3.3: Western Blot Analysis for Tubulin Polymerization

  • Cell Treatment and Lysis: Treat cells with the test compound. Lyse the cells in a microtubule-stabilizing buffer to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.

  • Fractionation: Centrifuge the cell lysates to pellet the polymerized microtubules. The supernatant contains the soluble tubulin.

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against α-tubulin or β-tubulin, followed by an HRP-conjugated secondary antibody.

  • Visualization and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

Signaling Pathway

Many 4-aryl-2-aminothiazole derivatives exert their antiproliferative effects by targeting the microtubule network, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Mechanism_of_Action Compound 4-Aryl-1,3-thiazol-2-amine Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound->Microtubules Inhibition of Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Proposed mechanism of action for 4-aryl-1,3-thiazol-2-amine derivatives.

References

Application Notes & Protocols for the Quantification of 4-(4-Propylphenyl)-1,3-thiazol-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the quantitative determination of 4-(4-Propylphenyl)-1,3-thiazol-2-amine in biological matrices, particularly plasma. The protocols described herein are based on established methodologies for structurally similar aminothiazole derivatives and are intended to serve as a comprehensive guide for preclinical and clinical sample analysis.[1][2][3] Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Introduction

This compound is a compound of interest within the broader class of 2-aminothiazoles, a scaffold known for a wide range of biological activities.[1][3] To properly evaluate its pharmacokinetic and pharmacodynamic properties, robust and reliable analytical methods for its quantification in biological samples are essential. This application note details validated methods for the analysis of this compound in plasma, which can be adapted for other biological matrices.

Analytical Methods Overview

Two primary methods are presented:

  • HPLC-UV: A cost-effective and widely accessible method suitable for the analysis of samples with expected concentrations in the higher ng/mL to µg/mL range.

  • LC-MS/MS: A highly sensitive and selective method, ideal for low-level quantification (pg/mL to ng/mL) and for studies requiring high specificity, such as pharmacokinetic profiling.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.[2]

Materials:

  • Blank plasma (e.g., rat, human)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (a structurally similar compound, e.g., 4-phenyl-1,3-thiazol-2-amine, at a fixed concentration)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold precipitation solution (e.g., acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

cluster_prep Sample Preparation Workflow sample Plasma Sample (100 µL) is Add Internal Standard (20 µL) sample->is precip Add Precipitation Solution (300 µL ACN) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC System supernatant->analysis

Figure 1: Protein Precipitation Workflow
HPLC-UV Method

This method is adapted from a validated procedure for a similar aminothiazole derivative.[1]

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B 0.1% Orthophosphoric Acid in Acetonitrile
Isocratic Elution 55% Mobile Phase A : 45% Mobile Phase B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 272 nm[1]
Run Time 10 minutes

Data Summary (Hypothetical):

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation (r²) > 0.995
LOD 3 ng/mL
LOQ 10 ng/mL
Intra-day Precision < 5% RSD
Inter-day Precision < 7% RSD
Accuracy 93 - 105%
LC-MS/MS Method

This high-sensitivity method is based on a published protocol for a novel aminothiazole.[2][3]

Chromatographic Conditions:

ParameterValue
LC System Shimadzu Nexera X2 or equivalent
MS System SCIEX Triple Quad™ 5500 or equivalent
Column Waters Xterra RP® C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Methanol:Acetonitrile (95:5, v/v) with 0.1% Formic Acid[2]
Gradient Elution 15% B to 85% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Ion Spray Voltage +5500 V[3]
Source Temperature 550°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) 8 psi
Monitoring Mode Multiple Reaction Monitoring (MRM)[2]

MRM Transitions (Hypothetical):

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)
This compound 219.1176.16025
Internal Standard (IS) 177.1134.15522
(Note: Q1/Q3 transitions must be optimized by direct infusion of the analyte and IS)

Data Summary (Hypothetical):

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation (r²) > 0.998
LOD 0.15 ng/mL
LOQ 0.5 ng/mL
Intra-day Precision < 8% RSD
Inter-day Precision < 10% RSD
Accuracy 91 - 108%
Recovery > 85%

General Workflow

The overall process from sample receipt to final data reporting follows a structured pathway to ensure data integrity and reproducibility.

cluster_workflow Bioanalytical Workflow receipt Sample Receipt & Logging prep Sample Preparation (Protein Precipitation) receipt->prep analysis LC-UV or LC-MS/MS Analysis prep->analysis integration Peak Integration & Quantification analysis->integration review Data Review & QC Check integration->review report Final Report Generation review->report

Figure 2: General Bioanalytical Workflow

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in biological samples. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies and low-level detection.[2] The HPLC-UV method serves as a practical alternative for applications where higher concentrations are expected.[1] Proper validation of these methods in accordance with regulatory guidelines is crucial before implementation in formal studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(4-Propylphenyl)-1,3-thiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Impure Starting Materials Ensure the purity of 2-bromo-1-(4-propylphenyl)ethanone and thiourea. Impurities can lead to side reactions, consuming reactants and complicating purification.[1] Use freshly recrystallized or commercially high-purity reagents.
Incorrect Reaction Temperature The reaction temperature is a critical parameter. For conventional heating, refluxing for several hours is often required.[1] Microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C. Optimize the temperature based on your experimental setup.
Suboptimal Solvent The choice of solvent significantly impacts reaction rate and yield. While ethanol is commonly used, other solvents like methanol, 1-butanol, or 2-propanol have been shown to be effective.[1][2] It is advisable to perform small-scale solvent screening to identify the best option for this specific synthesis.
Presence of Water The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to avoid potential side reactions.[1]
Inefficient Bromination of 4-Propylacetophenone If synthesizing the α-bromoketone precursor, incomplete bromination will result in a lower yield of the final product. Monitor the bromination reaction closely using TLC.
Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions of Thiourea Thiourea can be unstable, especially under acidic conditions, leading to decomposition and the formation of byproducts.[1] Ensure the reaction conditions are not overly acidic, unless a specific acid-catalyzed protocol is being followed.
Over-bromination of 4-Propylacetophenone During the synthesis of the α-bromoketone, over-bromination can occur, leading to di-brominated species that will complicate the subsequent thiazole formation. Control the stoichiometry of the brominating agent carefully.
Formation of Bis-thiazole or other condensation products Under certain conditions, side reactions can lead to the formation of dimeric or other undesired products. Careful control of stoichiometry and reaction time can minimize these.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

CauseRecommended Action
Product is Soluble in the Reaction Mixture The product can often be precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[1]
Co-precipitation of Unreacted Thiourea Use a slight excess of thiourea, as the unreacted portion will remain soluble in the aqueous workup, while the thiazole product precipitates.
Oily Product Instead of Solid If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Ineffective Recrystallization Choose an appropriate solvent system for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of this compound?

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (2-bromo-1-(4-propylphenyl)ethanone) with a thioamide (thiourea). The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3]

Q2: How critical is the purity of reactants and solvents?

Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thiourea can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[1]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] In some microwave-assisted syntheses, methanol has been used effectively. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.

Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?

Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-propylphenyl)ethanone (α-Bromo-4-propylacetophenone)

This protocol is adapted from general procedures for the α-bromination of acetophenone derivatives.[4]

Materials:

  • 4-Propylacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-propylacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).[4]

  • Stir the reaction mixture at 90°C.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-propylphenyl)ethanone.

Protocol 2: Hantzsch Synthesis of this compound

This protocol is a standard procedure for synthesizing 2-amino-4-arylthiazoles.[1]

Materials:

  • 2-Bromo-1-(4-propylphenyl)ethanone

  • Thiourea

  • Ethanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromo-1-(4-propylphenyl)ethanone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 78°C) for 30-60 minutes.[1]

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation

Table 1: Effect of Solvent on Yield of 4-Aryl-1,3-thiazol-2-amine Synthesis
SolventTemperature (°C)Time (h)Yield (%)
Water100530
Methanol65285
Ethanol78193
Acetonitrile82175
DMF1530.578

Note: Data adapted from a study on a similar 2-amino-4-phenyl substituted thiazole derivative.

Table 2: Effect of Catalyst Concentration on Yield
Catalyst (mol%)Time (h)Yield (%)
0840
5760
100.593
150.593

Note: Data adapted from a study on a similar 2-amino-4-phenyl substituted thiazole derivative using a copper silicate catalyst.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Product 2_bromo_1_4_propylphenyl_ethanone 2-Bromo-1-(4-propylphenyl)ethanone reaction_mixture Combine in Ethanol Reflux at 78°C 2_bromo_1_4_propylphenyl_ethanone->reaction_mixture thiourea Thiourea thiourea->reaction_mixture cool Cool to RT reaction_mixture->cool precipitate Pour into 5% Na2CO3(aq) cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Air Dry wash->dry product 4-(4-Propylphenyl)-1,3- thiazol-2-amine dry->product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reagents Impure Reactants low_yield->impure_reagents wrong_temp Incorrect Temperature low_yield->wrong_temp bad_solvent Suboptimal Solvent low_yield->bad_solvent water Presence of Water low_yield->water purify Purify/Verify Reagents impure_reagents->purify optimize_temp Optimize Temperature wrong_temp->optimize_temp screen_solvents Screen Solvents bad_solvent->screen_solvents use_anhydrous Use Anhydrous Solvents water->use_anhydrous

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Propylphenyl)-1,3-thiazol-2-amine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility issues with 4-(4-Propylphenyl)-1,3-thiazol-2-amine during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might indicate solubility problems?

A1: Based on its chemical structure, this compound has a predicted XlogP value of 3.6.[1] This high lipophilicity suggests that the compound is likely to have low aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous assay buffers.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some initial troubleshooting steps:

  • Lower the Final Concentration: The compound may be exceeding its solubility limit in the final assay buffer. Attempt the experiment with a lower final concentration of the compound.

  • Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is crucial to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5% is often tolerated) may be necessary to maintain compound solubility.[2] Always include a vehicle control with the identical final DMSO concentration to monitor for any effects of the solvent itself.[2]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Q3: Are there any alternative solvents to DMSO that I can try for my stock solution?

A3: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays, other organic solvents can be considered. These include ethanol, methanol, or dimethylformamide (DMF). However, it is critical to determine the tolerance of your specific cell line or assay system to these solvents, as they can be more toxic than DMSO. Always run appropriate vehicle controls.

Q4: Can I use surfactants or other excipients to improve the solubility of this compound in my assay?

A4: Yes, using surfactants or other solubilizing agents can be an effective strategy.

  • For acellular assays (e.g., enzyme assays): Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be added to the assay buffer to help solubilize the compound.[3]

  • For cell-based assays: The use of detergents is more challenging as they can be toxic to cells above their critical micelle concentration.[3] In these cases, other excipients like cyclodextrins (e.g., HP-β-CD) can be explored to form inclusion complexes that enhance aqueous solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Compound precipitates out of solution during the experiment.

Possible Cause Suggested Solution Experimental Protocol
Exceeding Aqueous Solubility Lower the final concentration of the compound.Test a range of lower concentrations (e.g., 10 µM, 1 µM, 0.1 µM) to find the highest concentration that remains in solution.
Insufficient Co-solvent Optimize the final concentration of the co-solvent (e.g., DMSO).Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%). Ensure the chosen concentration is not toxic to the cells by running a vehicle control.
pH-dependent Solubility Adjust the pH of the assay buffer.Since 2-aminothiazoles can be basic, slightly lowering the pH of the buffer (if compatible with the assay) might increase solubility. Test a range of pH values (e.g., 6.5, 7.0, 7.4).
Compound Aggregation Use sonication to break up aggregates.After diluting the stock solution into the final buffer, sonicate the solution for a short period (e.g., 1-5 minutes) in a water bath sonicator.[3]

Problem: Inconsistent results or lower than expected activity.

Possible Cause Suggested Solution Experimental Protocol
Poor Bioavailability in Cell-Based Assays Use a formulation strategy to enhance solubility and cellular uptake.Prepare a formulation with a solubilizing agent such as a cyclodextrin. For example, prepare a stock solution of the compound in a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Kinetic vs. Thermodynamic Solubility Prepare fresh dilutions immediately before use.Poorly soluble compounds can sometimes form supersaturated solutions that are not stable over time. Preparing fresh dilutions for each experiment can help ensure consistent concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder.

  • Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.

  • Add the DMSO to the powder and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Buffer

  • Thaw a fresh aliquot of the 10 mM DMSO stock solution.

  • Perform a serial dilution of the stock solution in your chosen aqueous buffer (e.g., cell culture medium, PBS).

  • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare an intermediate dilution of the 10 mM stock to 1 mM in DMSO. Then, add 1 µL of the 1 mM solution to 99 µL of the aqueous buffer.

  • Vortex the final solution gently immediately after dilution.

  • Visually inspect the solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay stock Prepare 10 mM Stock in DMSO intermediate Intermediate Dilution (if necessary) stock->intermediate Dilute final Final Dilution in Aqueous Buffer intermediate->final Dilute add_to_assay Add to In Vitro Assay final->add_to_assay Introduce

Caption: A generalized experimental workflow for preparing and using a poorly soluble compound in an in vitro assay.

troubleshooting_flowchart decision decision start Compound Precipitates in Aqueous Buffer check_concentration Is the final concentration high? start->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO % low? check_concentration->check_dmso No end Solubility Issue Resolved lower_concentration->end increase_dmso Increase Final DMSO % (within tolerated limits) check_dmso->increase_dmso Yes check_ph Is the compound ionizable? check_dmso->check_ph No increase_dmso->end adjust_ph Adjust Buffer pH check_ph->adjust_ph Yes use_excipients Consider Solubilizing Excipients (e.g., Cyclodextrins) check_ph->use_excipients No adjust_ph->end use_excipients->end

Caption: A troubleshooting flowchart for addressing precipitation of a poorly soluble compound in vitro.

References

Technical Support Center: Optimizing 4-(4-Propylphenyl)-1,3-thiazol-2-amine Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 4-(4-Propylphenyl)-1,3-thiazol-2-amine and similar thiazole-based compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cell-based assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from a high concentration, such as 100 µM, down to the nanomolar range. This wide range helps in identifying the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compound.

Q2: How should I dissolve this compound for use in cell culture?

Thiazole-based compounds often have limited aqueous solubility. The recommended solvent is typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be diluted in cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in your experiments.

Q3: What are the common mechanisms of action for thiazole-based compounds that might influence dosage optimization?

Thiazole derivatives exhibit a variety of biological activities and their mechanisms can influence the choice of assay and dosage. Many thiazole compounds are known to induce cytotoxicity through apoptosis (programmed cell death). Key mechanisms include:

  • Induction of Apoptosis: Triggering intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle.

  • Inhibition of Signaling Pathways: Interfering with critical cell survival pathways.

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Understanding the potential mechanism can help in selecting appropriate secondary assays to confirm the compound's effect at the optimized dosage.

Q4: What are the signs of compound-induced cytotoxicity I should look for?

Beyond viability assays, visual inspection of the cells under a microscope can provide initial clues of cytotoxicity. Look for:

  • Changes in cell morphology, such as rounding up, detachment from the culture plate, or membrane blebbing.

  • A significant decrease in cell density compared to the vehicle control.

  • Presence of cellular debris from lysed cells.

Q5: How long should I expose the cells to this compound?

The optimal incubation time can vary depending on the cell type and the compound's mechanism of action. A standard starting point is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your specific assay and biological question.

Troubleshooting Guides

Problem: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Compound Precipitation Thiazole compounds can have poor solubility in aqueous media. Visually inspect the culture medium for any precipitate after adding the compound. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use.
Compound Instability The compound may degrade over time in culture medium. Prepare fresh dilutions from the stock solution for each experiment.
Pipetting Errors Inaccurate pipetting can lead to significant well-to-well variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
Variable Cell Passage Number Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate the compound and affect results. To minimize this, do not use the outer wells for experimental conditions; instead, fill them with sterile PBS or media.
Problem: High Background Signal in Viability Assays (e.g., MTT, MTS)
Possible Cause Troubleshooting Step
Contamination

Technical Support Center: Crystallization of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(4-propylphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.

Question: My compound will not crystallize out of solution, even after cooling. What should I do?

Answer:

Failure to crystallize upon cooling is a common issue that can often be resolved by inducing nucleation or increasing the supersaturation of the solution. Here are several techniques to try in a stepwise manner:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of this compound from a previous successful crystallization, add a single seed crystal to the solution. This will act as a template for further crystal formation.

  • Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again slowly.

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Adding an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid, then allow it to stand. This reduces the overall solubility of your compound and can induce crystallization.

Question: The crystallization process resulted in an oil instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a supersaturated liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the solution.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. This can sometimes raise the saturation temperature above the melting point of your compound.

  • Slower Cooling: Allow the solution to cool at a much slower rate. You can do this by wrapping the flask in an insulating material (like glass wool or a towel) or placing it in a Dewar flask.

  • Change Solvents: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

Question: The yield of my recrystallized product is very low. What are the possible causes and solutions?

Answer:

A low yield can be attributed to several factors throughout the crystallization process:

  • Excessive Solvent: Using too much solvent to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling. To remedy this, you can evaporate some of the solvent from the mother liquor to recover more product, although this second crop may be less pure.

  • Premature Crystallization: If crystals form too early, for instance, during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and flask for the filtration and keep the solution warm.

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration. An ice bath can be used for this purpose.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can dissolve some of the product. Always use ice-cold solvent for washing.

Question: The crystals I obtained are discolored or appear impure. How can I improve their purity?

Answer:

Discoloration often indicates the presence of impurities. Here are some methods to improve the purity of your crystalline product:

  • Activated Charcoal: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your desired product.

  • Second Recrystallization: A second recrystallization of the obtained crystals will often result in a purer product.

  • Solvent Selection: Ensure the solvent you are using is appropriate. An ideal solvent should dissolve the impurities well at all temperatures or not at all, while dissolving the desired compound well at high temperatures and poorly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: While the ideal solvent must be determined experimentally, alcohols such as ethanol and isopropanol are often good starting points for 2-aminothiazole derivatives.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. The principle is to find a solvent that dissolves the compound well when hot but poorly when cold.

Q2: How does the propylphenyl group affect the solubility and crystallization of this molecule?

A2: The 4-propylphenyl group is a relatively nonpolar, hydrophobic moiety. This will generally decrease the solubility of the molecule in highly polar solvents like water and increase its solubility in less polar organic solvents compared to unsubstituted 2-aminothiazole. This characteristic should be a key consideration when selecting a crystallization solvent.

Q3: Can I use a rotary evaporator to speed up the crystallization process?

A3: A rotary evaporator is primarily used to remove solvent under reduced pressure. While it can be used to concentrate a solution to induce crystallization, it is not ideal for the slow cooling required for the formation of large, high-purity crystals. Rapid removal of solvent will lead to rapid precipitation, which can trap impurities.

Q4: My compound seems to be degrading during the heating step of dissolution. What can I do?

A4: If you suspect thermal degradation, try to dissolve the compound at a lower temperature. This may require using a different, more effective solvent. Alternatively, you can minimize the time the solution is kept at a high temperature.

Data Presentation

The following table provides an estimated solubility profile for this compound in common laboratory solvents. This data is based on general solubility principles for thiazole derivatives and should be used as a starting point for solvent screening. Actual solubilities should be determined experimentally.

SolventPolarity IndexEstimated Solubility at 25°C (mg/mL)Estimated Solubility at Boiling Point (mg/mL)
Water10.2< 0.1< 1
Methanol6.65 - 1050 - 100
Ethanol5.210 - 20> 100
Acetone5.120 - 30> 150
Dichloromethane3.4> 50> 200
Toluene2.45 - 1050 - 100
Hexane0.1< 15 - 10

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for your particular sample.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube.

    • Add a few drops of a candidate solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tube. A good solvent will fully dissolve the solid upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

    • Repeat with different solvents from the table above to find the optimal one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oil_out Compound Oils Out crystals_form->oil_out Oils Out collect Collect, Wash, and Dry Crystals crystals_form->collect Yes induce_nucleation Induce Nucleation: - Scratch Flask - Seed Crystals no_crystals->induce_nucleation concentrate Concentrate Solution: - Evaporate Solvent no_crystals->concentrate anti_solvent Add Anti-Solvent no_crystals->anti_solvent re_dissolve Re-dissolve Oil, Add More Solvent, Cool Slower oil_out->re_dissolve low_yield Low Yield check_solvent Check for Excess Solvent in Mother Liquor low_yield->check_solvent check_washing Ensure Washing with Cold Solvent low_yield->check_washing impure_crystals Impure/Colored Crystals charcoal Use Activated Charcoal impure_crystals->charcoal recrystallize_again Perform Second Recrystallization impure_crystals->recrystallize_again collect->low_yield Problem? collect->impure_crystals Problem? induce_nucleation->cool concentrate->cool anti_solvent->cool re_dissolve->cool charcoal->dissolve recrystallize_again->dissolve Factors_Affecting_Crystallization cluster_factors Key Factors cluster_outcomes Crystallization Outcomes Solvent Solvent Choice Crystal_Quality Crystal Quality (Size, Purity) Solvent->Crystal_Quality Yield Yield Solvent->Yield Formation Crystal Formation (vs. Oiling Out) Solvent->Formation Temperature Temperature Gradient (Cooling Rate) Temperature->Crystal_Quality Temperature->Formation Concentration Supersaturation Level Concentration->Yield Concentration->Formation Impurities Presence of Impurities Impurities->Crystal_Quality Impurities->Formation

References

minimizing off-target effects of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. Given that the 2-aminothiazole scaffold is a common feature in kinase inhibitors, this guide will focus on potential issues arising from intended and unintended kinase inhibition.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the likely primary and off-targets of this compound?

A1: While specific targets for this compound have not been definitively identified in the provided search results, the 2-aminothiazole core structure is a well-established scaffold for a variety of kinase inhibitors.[1][2][3][4] Therefore, it is highly probable that this compound inhibits one or more protein kinases.

Potential kinase families that could be targeted by this compound include:

  • Casein Kinase 2 (CK2): Aryl 2-aminothiazoles have been identified as allosteric modulators of CK2.[1][5]

  • Aurora Kinases: 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases.[2]

  • Src Family Kinases: The 2-aminothiazole structure is a known template for Src family kinase inhibitors.[3]

  • Cyclin-Dependent Kinases (CDKs): Aminothiazole-based compounds have been developed as potent CDK2 inhibitors.[4]

Other potential, non-kinase targets for compounds with similar structures include:

  • Adenosine A3 Receptors [6]

  • Enzymes in the Eicosanoid Metabolism Pathway [7]

  • Tubulin [8]

To identify the specific on- and off-targets of this compound, it is essential to perform comprehensive target profiling assays.

Q2: What are common off-target effects observed with 2-aminothiazole-based inhibitors?

A2: Off-target effects are highly specific to the compound and the biological system being studied. However, for kinase inhibitors, common off-target effects can manifest as:

  • Unintended inhibition of other kinases: Due to the conserved nature of the ATP-binding site in kinases, inhibitors designed for one kinase often show activity against others.

  • Activation of compensatory signaling pathways: Inhibition of a specific kinase can lead to the upregulation of alternative pathways, resulting in unexpected cellular responses.

  • Cellular toxicity: Off-target effects can lead to cytotoxicity that is unrelated to the inhibition of the primary target.

Q3: How can I experimentally determine the on- and off-targets of this compound?

A3: A multi-pronged experimental approach is recommended to identify both the intended and unintended targets of your compound.

Experimental Approach Description Expected Outcome
Kinome Profiling Screening the compound against a large panel of purified kinases at a fixed concentration.Identification of the spectrum of kinases inhibited by the compound and their relative potencies.
Cell-Based Target Engagement Assays Measuring the binding of the compound to its target in a cellular context.Confirmation of target binding within a biological system.
Phosphoproteomics Quantitative analysis of changes in protein phosphorylation in response to compound treatment.Identification of downstream signaling pathways affected by the compound.
Thermal Proteome Profiling (TPP) Assessing changes in protein thermal stability upon compound binding across the proteome.Unbiased identification of direct protein targets.
Rescue Experiments Overexpressing a drug-resistant mutant of the putative primary target to see if it reverses the compound's effects.Validation of the primary target responsible for the observed phenotype.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity at effective concentrations.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.

    • Expected Outcome: Identification of off-target kinases that may be responsible for the observed cytotoxicity.

  • Possible Cause 2: On-target toxicity.

    • Troubleshooting Step: Use a structurally distinct inhibitor for the same primary target to see if the cytotoxicity persists.

    • Expected Outcome: If cytotoxicity is still observed, it is more likely an on-target effect.

  • Possible Cause 3: Compound insolubility or degradation.

    • Troubleshooting Step: Verify the solubility and stability of the compound in your experimental media. Use appropriate vehicle controls (e.g., DMSO).

    • Expected Outcome: Ensure that the observed effects are due to the compound itself and not to precipitation or degradation products.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Use techniques like Western blotting or phosphoproteomics to probe for the activation of known compensatory pathways.

    • Expected Outcome: A clearer understanding of the cellular response to the inhibitor.

  • Possible Cause 2: Cell line-specific effects.

    • Troubleshooting Step: Test the compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.

    • Expected Outcome: Distinguish between general off-target effects and those specific to a particular cell line.

Experimental Protocols

Protocol 1: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Concentration: Select a screening concentration (e.g., 1 µM) to assess the inhibitory activity against a broad panel of kinases.

  • Kinase Assays: Utilize a commercial kinase profiling service or in-house assays to measure the enzymatic activity of each kinase in the presence of the compound.

  • Data Analysis: Calculate the percent inhibition for each kinase. For hits, determine the IC50 value to quantify the potency.

Protocol 2: Western Blotting for Compensatory Pathway Activation

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated and total proteins in suspected compensatory pathways (e.g., p-Akt/Akt, p-ERK/ERK).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine changes in protein phosphorylation.

Visualizations

experimental_workflow cluster_problem Observed Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome Problem Inconsistent Results or High Cytotoxicity Kinome_Profiling Kinome Profiling Problem->Kinome_Profiling Western_Blot Western Blotting for Compensatory Pathways Problem->Western_Blot Multiple_Cell_Lines Test in Multiple Cell Lines Problem->Multiple_Cell_Lines SAR_Analogs Use Structurally Different Analogs Problem->SAR_Analogs Identify_Off_Targets Identify Off-Targets Kinome_Profiling->Identify_Off_Targets Understand_Response Understand Cellular Response Western_Blot->Understand_Response General_vs_Specific General vs. Cell-Specific Effects Multiple_Cell_Lines->General_vs_Specific On_vs_Off_Target On-Target vs. Off-Target Phenotype SAR_Analogs->On_vs_Off_Target

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway cluster_compensatory Compensatory Pathway Compound 4-(4-Propylphenyl)- 1,3-thiazol-2-amine Primary_Kinase Primary Kinase (e.g., CK2, Aurora, Src, CDK) Compound->Primary_Kinase Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Downstream_Primary Downstream Effectors Primary_Kinase->Downstream_Primary Inhibits Compensatory_Kinase Compensatory Kinase Primary_Kinase->Compensatory_Kinase Feedback loop Phenotype_On Intended Phenotype Downstream_Primary->Phenotype_On Downstream_Off_Target Downstream Effectors Off_Target_Kinase->Downstream_Off_Target Inhibits Phenotype_Off Unintended Phenotype (e.g., Toxicity) Downstream_Off_Target->Phenotype_Off Downstream_Compensatory Downstream Effectors Compensatory_Kinase->Downstream_Compensatory Activates Phenotype_Compensatory Unexpected Phenotype Downstream_Compensatory->Phenotype_Compensatory

Caption: Potential signaling consequences of on- and off-target inhibition.

References

Technical Support Center: Purification of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-Propylphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of purified product after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?

  • Answer: Low recovery from recrystallization can stem from several factors. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] If the compound is too soluble in the chosen solvent, even at lower temperatures, significant losses will occur. Additionally, using an excessive volume of solvent can prevent the product from crystallizing effectively upon cooling. Finally, premature crystallization during hot filtration can also lead to product loss.

    Solutions:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For aromatic amines like this compound, solvents such as ethanol, methanol, or mixtures of ethanol and water can be effective.[2]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, preheat the funnel and filter paper.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Issue 2: Persistent impurities observed by TLC or HPLC after column chromatography.

  • Question: I have purified my compound using column chromatography, but I still see impurity spots on the TLC plate (or impurity peaks in the HPLC chromatogram). How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge in column chromatography.[3] This can be due to an inappropriate mobile phase composition, where the polarity is too high, causing both the product and impurities to travel down the column too quickly.[4] Overloading the column with too much crude product can also lead to poor separation. Another possibility is the presence of very closely related impurities that are difficult to resolve.

    Solutions:

    • Optimize Mobile Phase: The key to good separation is selecting a mobile phase that provides a good retention factor (Rf) for the target compound on a TLC plate, typically between 0.2 and 0.4.[3] For 2-amino-4-arylthiazoles, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is often a good starting point.[5] A gradual increase in the polarity of the mobile phase (gradient elution) can also improve separation.

    • Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.

    • Column Dimensions: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.[4]

Issue 3: Poor peak shape (tailing or fronting) in preparative HPLC.

  • Question: My preparative HPLC chromatogram for this compound shows significant peak tailing. What is causing this and how can I get sharper peaks?

  • Answer: Peak tailing in reversed-phase HPLC of basic compounds like 2-aminothiazoles is often due to interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.[6] Peak fronting can occur when the column is overloaded.

    Solutions:

    • Use a Mobile Phase Modifier: Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can protonate the amine groups, reducing their interaction with the silanol groups and leading to improved peak shape.[6]

    • Adjust Mobile Phase pH: Maintaining the mobile phase pH below the pKa of the amine will ensure it is consistently protonated.[6]

    • End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.

    • Optimize Loading: Reduce the amount of sample injected onto the column to avoid overloading.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The Hantzsch thiazole synthesis, a common route to this class of compounds, can lead to several impurities.[7] These may include unreacted starting materials such as 1-(4-propylphenyl)ethanone and thiourea. Side reactions can also occur, leading to the formation of byproducts. For instance, over-alkylation of the thiourea can result in the formation of undesired isomers.[8]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point for recrystallization would be a polar protic solvent like ethanol or methanol.[2] You can also try a solvent mixture, such as ethanol/water, where the compound is soluble in the hot mixture but less soluble upon cooling. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to find the optimal one.

Q3: How can I effectively monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is the most common and effective way to monitor column chromatography.[3] By spotting the collected fractions on a TLC plate and running it in the same mobile phase system used for the column, you can identify which fractions contain your pure product, which contain impurities, and which are mixed.

Q4: Is it better to use isocratic or gradient elution for preparative HPLC purification?

A4: For a mixture with components of widely differing polarities, a gradient elution is generally more efficient.[9] A gradient allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, all within a reasonable timeframe. For simpler mixtures where the impurities are close in polarity to the product, an isocratic (constant mobile phase composition) method might be sufficient and easier to scale up.[10]

Data Presentation

The following table provides an illustrative comparison of typical outcomes for different purification techniques for this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Purity (%)Typical Yield (%)ThroughputCost
Recrystallization 85-9560-80HighLow
Column Chromatography >9550-70MediumMedium
Preparative HPLC >9940-60LowHigh

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely with stirring and gentle heating.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., a 9:1 hexane:ethyl acetate mixture).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Pooling and Solvent Evaporation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity_recrystal Check Purity (TLC/HPLC) recrystallization->check_purity_recrystal is_pure_recrystal Is Purity >95%? check_purity_recrystal->is_pure_recrystal pure_product Pure Product is_pure_recrystal->pure_product Yes column_chromatography Perform Column Chromatography is_pure_recrystal->column_chromatography No troubleshoot_recrystal Troubleshoot Recrystallization: - Change solvent - Adjust solvent volume - Control cooling rate is_pure_recrystal->troubleshoot_recrystal check_purity_cc Check Purity (TLC/HPLC) column_chromatography->check_purity_cc is_pure_cc Is Purity >98%? check_purity_cc->is_pure_cc is_pure_cc->pure_product Yes prep_hplc Consider Preparative HPLC is_pure_cc->prep_hplc No troubleshoot_cc Troubleshoot Column Chromatography: - Optimize mobile phase - Check sample loading - Use gradient elution is_pure_cc->troubleshoot_cc

Caption: A logical workflow for troubleshooting the purification of this compound.

References

addressing resistance mechanisms to 4-(4-Propylphenyl)-1,3-thiazol-2-amine in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the class of thiazole derivatives that have been shown to exhibit anticancer properties. While the specific target profile for this exact molecule may still be under investigation, related thiazole compounds frequently act as inhibitors of tubulin polymerization.[1][2][3] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to small molecule inhibitors like this compound can arise from several factors. Based on studies of related tubulin inhibitors and other targeted therapies, the most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

  • Target Alteration: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes can alter the binding site of the drug, thereby reducing its inhibitory effect.[7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, upregulation of pro-survival pathways like PI3K/AKT can promote cell survival despite microtubule disruption.[8]

  • Drug Inactivation: Cellular metabolism may be altered to enhance the inactivation and clearance of the drug.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, a series of experiments can be performed. See the Troubleshooting Guide and Experimental Protocols sections below for detailed methodologies. Key approaches include:

  • Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) with and without specific inhibitors (e.g., Verapamil for P-gp) to determine if efflux pump activity is increased in resistant cells.

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to compare the expression levels of ABC transporter genes (e.g., ABCB1), tubulin isotypes, and key proteins in survival signaling pathways (e.g., p-AKT, Bcl-2) between sensitive and resistant cell lines.

  • Tubulin Polymerization Assay: Compare the ability of this compound to inhibit tubulin polymerization in cell lysates from sensitive versus resistant cells.

  • Cellular Drug Accumulation Assay: Quantify the intracellular concentration of the compound in sensitive and resistant cells over time using techniques like HPLC or mass spectrometry.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Gradual loss of compound efficacy over repeated treatments. Development of acquired resistance.1. Perform a dose-response assay to confirm the shift in IC50 value. 2. Investigate the potential resistance mechanisms outlined in the FAQs. 3. Consider establishing a drug-resistant cell line for further studies (see Experimental Protocols).
High variability in experimental results. Inconsistent cell culture conditions or compound stability.1. Ensure consistent cell passage number and confluency. 2. Prepare fresh stock solutions of the compound regularly and store them appropriately. 3. Verify the purity and integrity of the compound.
No significant cell death observed even at high concentrations. Intrinsic resistance of the cell line.1. Confirm the expected mechanism of action in a known sensitive cell line. 2. Investigate baseline expression of resistance-related proteins (e.g., ABC transporters). 3. Consider using a different cancer cell line that is more sensitive to tubulin inhibitors.
Compound is effective, but resistance develops rapidly. Strong selective pressure leading to the outgrowth of pre-existing resistant clones.1. Consider combination therapy with an agent that has a different mechanism of action. 2. Explore intermittent dosing schedules to reduce selective pressure.

Quantitative Data Summary

The following tables present representative data for thiazole-based anticancer agents. Note that these values are illustrative and may not directly correspond to this compound.

Table 1: In Vitro Cytotoxicity of Representative Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16[9]
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44[9]
Thiazole Derivative 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[10]
Thiazole Derivative 3cMCF-7 (Breast)13.66[11]
Thiazole Derivative 4MCF-7 (Breast)5.73[11]

Table 2: Impact of a P-gp Inhibitor on Compound Efficacy in a Resistant Cell Line (Hypothetical Data)

TreatmentResistant Cell Line IC50 (µM)
This compound alone15.2
This compound + Verapamil (10 µM)1.8

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.[12]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the compound on the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, subculture them into a fresh medium containing the same concentration of the compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of the compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat and Select: Continue this process of dose escalation and selection over several months. The resistant cell population will be able to proliferate at significantly higher concentrations of the compound compared to the parental line.

  • Characterize the Resistant Line: Once a resistant cell line is established (typically tolerating at least a 10-fold higher concentration than the parental IC50), perform a new dose-response assay to quantify the new IC50. The resistant cells should be maintained in a medium containing a maintenance concentration of the compound to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of Resistance Markers

This protocol details the procedure for assessing the protein levels of key resistance markers.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-β-tubulin, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the protein expression levels between parental and resistant cells.

Visualizations

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Compound 4-(4-Propylphenyl)- 1,3-thiazol-2-amine Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Efflux Increased Efflux (e.g., P-gp) Efflux->Compound Reduces intracellular concentration Target Target Alteration (Tubulin Mutation) Target->Tubulin Prevents binding Bypass Bypass Pathways (e.g., PI3K/AKT) Bypass->Apoptosis Inhibits

Caption: Overview of resistance mechanisms to this compound.

ExperimentalWorkflow cluster_investigation Mechanism Investigation start Observation: Reduced Compound Efficacy confirm_resistance Confirm Resistance: Dose-Response Assay (IC50) start->confirm_resistance hypothesize Hypothesize Mechanism confirm_resistance->hypothesize efflux_test Efflux Pump Assay (e.g., Rhodamine 123) hypothesize->efflux_test Increased Efflux? expression_analysis Gene/Protein Expression (qPCR, Western Blot) hypothesize->expression_analysis Altered Expression? target_assay Tubulin Polymerization Assay hypothesize->target_assay Target Alteration? conclusion Identify Resistance Mechanism efflux_test->conclusion expression_analysis->conclusion target_assay->conclusion strategy Develop Strategy to Overcome Resistance conclusion->strategy

Caption: Workflow for investigating resistance to this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 4-(4-Propylphenyl)- 1,3-thiazol-2-amine Compound->Apoptosis Induces

Caption: The PI3K/AKT signaling pathway as a potential bypass mechanism.

References

Technical Support Center: Molecular Docking of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers conducting molecular docking studies with 4-(4-Propylphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the molecular docking workflow.

Problem 1: Poor or non-reproducible docking scores.

Q: My docking scores for this compound are inconsistent or show weak binding affinity. What could be the cause?

A: Several factors can contribute to this issue. Let's break down the potential causes and solutions in a systematic way.

Workflow for Troubleshooting Poor Docking Scores:

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Parameters cluster_analysis Results Analysis Ligand_Structure 1. Verify Ligand Structure - Correct 2D drawing? - Tautomeric/ionization state correct? Energy_Minimization 2. Energy Minimization - Appropriate force field (e.g., MMFF94)? - Convergence criteria met? Ligand_Structure->Energy_Minimization Partial_Charges 3. Partial Charges - Gasteiger-Huckel or other suitable method applied? Energy_Minimization->Partial_Charges Grid_Box 6. Define Grid Box - Encompasses the entire binding site? - Centered correctly? Partial_Charges->Grid_Box Protein_Structure 4. Check Protein Structure - Missing residues/side chains? - Correct protonation states of residues? Remove_Water 5. Handle Water Molecules - Removed non-essential water? - Retained critical water molecules? Protein_Structure->Remove_Water Remove_Water->Grid_Box Exhaustiveness 7. Set Exhaustiveness - Sufficient search space exploration? Grid_Box->Exhaustiveness Pose_Analysis 8. Analyze Docking Poses - Are the poses physically realistic? - Do they form expected interactions? Exhaustiveness->Pose_Analysis

Caption: Troubleshooting workflow for inconsistent docking scores.

Detailed Steps:

  • Ligand Preparation:

    • Structure Verification: Double-check the 2D structure of this compound before converting it to 3D.

    • Tautomers and Ionization States: The 2-aminothiazole moiety can exist in different tautomeric forms. Ensure you are using the most stable and relevant form at physiological pH. Programs like LigPrep can help generate possible states.

    • Energy Minimization: Use a suitable force field such as MMFF94 or Tripos for energy minimization of the ligand structure.[1][2] Ensure the minimization converges properly.

    • Charge Calculation: Correctly assign partial atomic charges using methods like Gasteiger-Huckel.[1]

  • Protein Preparation:

    • PDB Structure Quality: Start with a high-resolution crystal structure of your target protein. Check for and repair any missing residues or side chains using tools like the Protein Preparation Wizard in Schrödinger Suite or similar modules.[2]

    • Protonation States: Ensure that the protonation states of histidine, aspartate, and glutamate residues in the binding site are correctly assigned.

    • Water Molecules: Remove all water molecules from the protein structure, unless specific water molecules are known to be critical for ligand binding.

  • Docking Parameters:

    • Grid Box Definition: The grid box must be large enough to cover the entire binding site but not excessively large, as this can decrease docking accuracy. Center the grid on the known active site or a co-crystallized ligand.

    • Exhaustiveness: Increase the exhaustiveness parameter in software like AutoDock Vina to ensure a more thorough search of the conformational space.

Problem 2: The docked pose of this compound does not make sense biologically.

Q: The software predicts a binding pose for my compound that is physically unrealistic or does not interact with key active site residues. How can I address this?

A: This often points to issues with either the scoring function's ability to correctly rank poses or insufficient sampling of conformational space.

Logical Flow for Validating a Docked Pose:

G Start Start: Unrealistic Pose Identified Check_Interactions 1. Review Key Interactions - Does the pose interact with known  catalytic or binding residues? Start->Check_Interactions Check_Constraints 2. Apply Docking Constraints? - Define constraints based on known  protein-ligand interactions. Check_Interactions->Check_Constraints No End End: Biologically Relevant Pose Check_Interactions->End Yes Redock 3. Re-run Docking Check_Constraints->Redock Analyze_New_Poses 4. Analyze New Poses Redock->Analyze_New_Poses MD_Simulation 5. Consider Molecular Dynamics - Validate the stability of the  docked pose. Analyze_New_Poses->MD_Simulation Still Unsure Analyze_New_Poses->End Improved Pose End_Fail End: Re-evaluate Target/Method Analyze_New_Poses->End_Fail No Improvement MD_Simulation->End

Caption: Decision-making process for an unrealistic docked pose.

Solutions:

  • Review Known Interactions: For your target protein, are there known interactions (e.g., hydrogen bonds, hydrophobic interactions) with other inhibitors that you would expect to see with the thiazole core or the propylphenyl group? If your pose doesn't show these, it may be incorrect.

  • Use Docking Constraints: If you have information about a critical interaction (e.g., a hydrogen bond with a specific residue), you can apply a constraint during the docking process to guide the search towards poses that satisfy this condition.

  • Consider Different Docking Software/Scoring Functions: Different docking programs use different algorithms and scoring functions. Trying another program (e.g., Glide, MOE) may yield a more accurate pose.

  • Post-Docking Analysis: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to rescore the top docking poses.[3] This can provide a more accurate estimation of binding affinity than the docking score alone.

  • Molecular Dynamics (MD) Simulations: Running a short MD simulation of the protein-ligand complex can help assess the stability of the docked pose. An unstable pose will likely dissociate from the binding pocket.

Frequently Asked Questions (FAQs)

Q1: Which software is best for docking this compound?

A: There is no single "best" software, as the choice depends on the specific research question, available computational resources, and user expertise. Commonly used and effective software for small molecule docking includes:

  • AutoDock Vina: A widely used, open-source tool known for its speed and accuracy.[4][5]

  • Schrödinger Suite (Glide): A commercial package that offers a comprehensive workflow from protein preparation to high-precision docking.[2][3]

  • MOE (Molecular Operating Environment): Another commercial suite with robust docking and analysis tools.[6]

  • SYBYL-X: Often used for 3D-QSAR studies and includes docking functionalities.[1]

Q2: What force field should I use for ligand energy minimization?

A: For a molecule like this compound, standard small molecule force fields are appropriate. Good choices available in many software packages include:

  • MMFF94 (Merck Molecular Force Field): A good general-purpose force field for drug-like molecules.[2]

  • Tripos Force Field: Commonly used in conjunction with SYBYL.[1]

  • OPLS_2005 (Optimized Potentials for Liquid Simulations): Available in the Schrödinger Suite.[3]

Q3: How should I prepare the protein target for docking?

A: Proper protein preparation is critical for successful docking. The general steps are outlined below.

General Protein Preparation Workflow:

G PDB 1. Obtain PDB Structure Preprocess 2. Preprocess Protein - Assign bond orders - Add hydrogens PDB->Preprocess Repair 3. Repair Structure - Fill missing side chains/loops Preprocess->Repair Optimize 4. Optimize H-bond Network Repair->Optimize Minimize 5. Restrained Minimization Optimize->Minimize Ready 6. Prepared Protein (Ready for Grid Generation) Minimize->Ready

Caption: Standard workflow for preparing a protein for docking.

This protocol typically involves using tools like the 'Protein Preparation Wizard' in Schrödinger or similar utilities in other software.[2] The key steps are assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains, and performing a restrained energy minimization to relieve any steric clashes.

Q4: What are typical docking scores I should expect?

A: Docking scores (binding energies) are highly dependent on the software, the target protein, and the ligand. Scores are best used for relative comparison rather than as absolute values. For context, here are some reported docking scores for various thiazole derivatives against different targets.

Compound ClassTarget ProteinDocking SoftwareTypical Binding Energy (kcal/mol)Reference
Thiazole DerivativesRho6 ProteinPyRx-6.8 to -9.9[7]
Thiazolidinone Derivatives1KZNAutoDock/PyRx-6.8 (for a methoxyphenyl derivative)[8]
2,4-disubstituted thiazolesFabH (3iL9)Molegro Virtual Docker-102 to -144 (MolDock Score)[9]
Thiazole CarboxamidesCOX-2Glide (Schrödinger)Not explicitly stated, but interactions were favorable.[3]

Note: Different software packages report scores in different units or scales (e.g., kcal/mol vs. arbitrary units like MolDock Score). Direct comparison across different software is not meaningful.

Q5: How do I analyze the results of my docking experiment?

A: The primary outputs to analyze are the binding energy (or score) and the predicted binding pose.

  • Rank by Score: Rank the generated poses by the docking score. The pose with the lowest binding energy is typically considered the most favorable.[2]

  • Visualize Interactions: Use visualization software like PyMOL, Chimera, or Discovery Studio to inspect the top-ranked poses.[2]

  • Identify Key Interactions: Look for and analyze non-covalent interactions between this compound and the protein's active site residues. Pay attention to:

    • Hydrogen Bonds: The 2-amino group and the thiazole nitrogen are potential hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The propylphenyl group will likely engage in hydrophobic interactions.

    • Pi-stacking: The phenyl and thiazole rings can participate in π-π or cation-π interactions with aromatic residues like Phe, Tyr, or Trp.

  • Compare with Known Binders: If available, compare your predicted binding mode with the binding mode of a known inhibitor or the native ligand to validate your results.

References

Validation & Comparative

A Comparative Guide to Tubulin Inhibitors: 4-(4-Propylphenyl)-1,3-thiazol-2-amine and Other Key Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a prime target for anticancer drug development.[3] Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[4]

These agents are broadly classified based on their binding site on the tubulin dimer and their mechanism of action. The three primary binding sites are the colchicine, vinca alkaloid, and taxane sites.[5][6] Agents binding to the colchicine and vinca sites typically inhibit tubulin polymerization, causing microtubule destabilization.[5][7] In contrast, agents that bind to the taxane site stabilize microtubules, preventing their disassembly.[8][9]

This guide provides a detailed comparison of 4-(4-propylphenyl)-1,3-thiazol-2-amine, a representative of the emerging class of thiazole-based colchicine site inhibitors, against established tubulin inhibitors from the taxane and vinca alkaloid classes. We will present comparative quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action: A Tale of Three Binding Sites

Tubulin inhibitors exert their effects by binding to distinct pockets on the αβ-tubulin heterodimer, leading to either stabilization or destabilization of the microtubule polymer.

  • Colchicine Binding Site: Located at the interface between the α- and β-tubulin subunits, this site is the target for inhibitors like colchicine, combretastatin A-4 (CA-4), and the N,4-diaryl-1,3-thiazole-2-amine class of compounds.[10][11] Binding at this site induces a conformational change in the tubulin dimer, preventing it from polymerizing into straight protofilaments and thereby promoting microtubule depolymerization.[2][10]

  • Vinca Alkaloid Binding Site: Situated on the β-tubulin subunit, this site is targeted by compounds such as vinblastine and vincristine.[8][7] These agents suppress microtubule dynamics, and at higher concentrations, they can induce the formation of non-functional tubulin aggregates and lead to microtubule disassembly.[7][12]

  • Taxane Binding Site: Located within the β-tubulin subunit, on the lumenal side of the microtubule, this site binds to stabilizing agents like paclitaxel (Taxol) and docetaxel.[8][9] These agents promote the polymerization of tubulin and stabilize existing microtubules, effectively "freezing" them and inhibiting the dynamic instability required for mitosis.[9][13]

G cluster_tubulin αβ-Tubulin Dimer cluster_inhibitors Tubulin Inhibitors cluster_effects Effect on Microtubules tubulin α-Tubulin β-Tubulin thiazole 4-(Aryl)-1,3-thiazol-2-amine (e.g., 10s) colchicine_site Colchicine Site (α/β Interface) thiazole->colchicine_site colchicine Colchicine / CA-4 colchicine->colchicine_site vinca Vinca Alkaloids (Vinblastine) vinca_site Vinca Site (on β-Tubulin) vinca->vinca_site taxane Taxanes (Paclitaxel) taxane_site Taxane Site (on β-Tubulin) taxane->taxane_site destabilize Inhibit Polymerization (Destabilization) stabilize Inhibit Depolymerization (Stabilization) colchicine_site->tubulin Binds to colchicine_site->destabilize vinca_site->tubulin:beta Binds to vinca_site->destabilize taxane_site->tubulin:beta Binds to taxane_site->stabilize

Figure 1: Overview of Tubulin Inhibitor Binding Sites and Mechanisms.

Quantitative Performance Comparison

The efficacy of tubulin inhibitors can be quantified at both a biochemical and a cellular level. The half-maximal inhibitory concentration (IC50) for tubulin polymerization measures the direct effect on tubulin assembly, while cytotoxicity IC50 values reflect the overall potency against cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)

This table compares the direct inhibitory effect of various compounds on the polymerization of purified tubulin in vitro. Lower IC50 values indicate higher potency.

Compound ClassRepresentative CompoundBinding SiteTubulin Polymerization IC50 (µM)Citations
Thiazole-amine Compound 10s¹Colchicine26.8[14]
Stilbene Combretastatin A-4 (CA-4)Colchicine0.54 - 2.1[10][15]
Alkaloid ColchicineColchicine2.68 - 10.6[10][15]
Vinca Alkaloid VinblastineVinca~1-2 (Kd)[7]
Taxane PaclitaxelTaxaneN/A (Promotes Polymerization)[8][16]

¹N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) is a potent analog from the same class as the topic compound.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (Cell-Based Assay)

This table summarizes the antiproliferative activity of the inhibitors against various human cancer cell lines.

Compound ClassRepresentative CompoundHeLa (Cervical) IC50SGC-7901 (Gastric) IC50HT-1080 (Fibrosarcoma) IC50Citations
Thiazole-amine Compound 10s¹0.86 µM0.36 µM0.53 µM[14]
Stilbene Combretastatin A-4 (CA-4)< 1 nMNot Reported< 1 nM[15]
Vinca Alkaloid Vinblastine~ 1.5 nMNot Reported~ 2 nM[12]
Taxane Paclitaxel~ 2-5 nMNot Reported~ 1-3 nM[8]

¹N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)

Downstream Cellular Effects: G2/M Arrest and Apoptosis

The disruption of microtubule dynamics, whether by stabilization or destabilization, activates the spindle assembly checkpoint. This prevents the proper segregation of chromosomes, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][17] If the damage is irreparable, this mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][11] This is the ultimate mechanism behind the anticancer activity of these compounds.

G inhibitor Tubulin Inhibitor (e.g., Thiazole-amine, Vinca, Taxane) disruption Disruption of Microtubule Dynamics (Inhibition of Polymerization/Depolymerization) inhibitor->disruption spindle Defective Mitotic Spindle Formation disruption->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest Cell Cycle Arrest at G2/M Phase sac->arrest apoptosis Induction of Apoptosis (Programmed Cell Death) arrest->apoptosis

Figure 2: Signaling Pathway from Tubulin Inhibition to Apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize and compare tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.[2]

G cluster_prep Preparation (on Ice) cluster_reaction Assay Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_tubulin 1. Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA) prep_gtp 2. Prepare 10X GTP stock in buffer (final conc. 1 mM) prep_compound 3. Prepare 10X serial dilutions of test compound (e.g., Thiazole-amine) and controls (Paclitaxel, Colchicine) setup 4. In a 96-well plate, combine buffer, 1X GTP, 1X test compound/control, and tubulin solution prep_compound->setup measure 5. Immediately place plate in a spectrophotometer pre-warmed to 37°C setup->measure read 6. Measure absorbance (OD) at 340 nm every 60 seconds for 60-90 minutes measure->read plot 7. Plot OD vs. Time to generate polymerization curves read->plot calc 8. Calculate IC50 for inhibitors or EC50 for stabilizers by analyzing the Vmax and final polymer mass plot->calc

Figure 3: Experimental Workflow for the Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation: All reagents should be prepared on ice to prevent premature tubulin polymerization.[16]

    • Reconstitute high-purity (>99%) lyophilized porcine or bovine brain tubulin in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a 10 mM GTP stock in GTB.

    • Prepare serial dilutions of the test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in GTB. The final DMSO concentration should be below 1%.[16]

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the appropriate volume of GTB, test compound/control, and GTP (for a final concentration of 1 mM).

    • Initiate the reaction by adding the tubulin solution to each well for a final concentration of 2-3 mg/mL. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the change in optical density (turbidity) at 340 nm every minute for 60 to 90 minutes.[2]

  • Data Analysis:

    • Plot absorbance versus time. A sigmoidal curve indicates successful polymerization.

    • Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).

    • Calculate the IC50 value for inhibitors by plotting the percentage of inhibition against compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a cytotoxic compound.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Reaction cluster_solubilization Solubilization & Reading cluster_analysis Data Analysis seed 1. Seed cells (e.g., SGC-7901) in a 96-well plate and incubate for 24h to allow attachment treat 2. Treat cells with serial dilutions of the test compound and incubate for 48-72h add_mtt 3. Add MTT reagent (final conc. 0.5 mg/mL) to each well treat->add_mtt incubate_mtt 4. Incubate for 2-4 hours at 37°C. Viable cells reduce yellow MTT to purple formazan solubilize 5. Add solubilization solution (e.g., DMSO or detergent) to each well to dissolve formazan crystals incubate_mtt->solubilize read 6. Shake plate and measure absorbance at 570 nm using a microplate reader solubilize->read analyze 7. Calculate cell viability (%) relative to untreated control and plot against compound concentration to determine IC50 read->analyze G cluster_prep Cell Prep & Treatment cluster_staining Fixation & Staining cluster_imaging Mounting & Imaging seed 1. Seed cells on sterile glass coverslips in a culture dish and allow to attach treat 2. Treat cells with the test compound at a relevant concentration (e.g., 10x IC50) for 18-24h fix 3. Fix cells with 4% formaldehyde to preserve cellular structures treat->fix perm 4. Permeabilize cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry block 5. Block with BSA to prevent non-specific antibody binding ab1 6. Incubate with primary antibody (e.g., mouse anti-α-tubulin) ab2 7. Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) mount 8. Mount coverslip onto a slide using mounting medium containing DAPI (for nuclei) ab2->mount image 9. Visualize microtubule morphology using a fluorescence microscope mount->image

References

Comparative Efficacy of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on analogues of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This document synthesizes experimental data from various studies to highlight structure-activity relationships and guide future research in this promising class of compounds.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on derivatives of 4-phenyl-1,3-thiazol-2-amine, providing a comparative view of their efficacy based on available quantitative data. While direct comparative studies on 4-(4-propylphenyl) derivatives are limited, analysis of related analogues with different substituents on the 4-phenyl ring offers valuable insights into the structural requirements for enhanced biological activity.

Antimicrobial Efficacy

Derivatives of 4-aryl-1,3-thiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several derivatives, providing a benchmark against standard antibiotics.

Table 1: Comparative Antibacterial and Antifungal Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives (MIC in µg/mL) [1]

Compound/StandardS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
4-(4-Bromophenyl) derivative (p2) 6.2512.512.52512.525
4-(4-Chlorophenyl) derivative (p3) 12.52525502550
4-(4-Nitrophenyl) derivative (p4) 6.2512.512.52512.525
4-(3-Nitrophenyl) derivative (p6) 12.52525502550
Norfloxacin (Standard) 3.126.256.2512.5--
Fluconazole (Standard) ----6.2512.5

Note: The data for the derivatives is sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives where the 2-amino group is substituted with a benzylidene moiety. The specific derivatives are N-(4-chlorobenzylidene)- (p2), N-(4-fluorobenzylidene)- (p3), N-(4-nitrobenzylidene)- (p4), and N-(3-nitrobenzylidene)- (p6) of 4-(4-bromophenyl)thiazol-2-amine.[4]

Anticancer Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Several studies have evaluated their antiproliferative activity against various human cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Antiproliferative Activity of N,4-Diaryl-1,3-thiazole-2-amine Derivatives (IC50 in µM) [2]

CompoundSGC-7901 (Gastric)MGC-803 (Gastric)Bcap-37 (Breast)
10s: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 0.360.860.54
Combretastatin A-4 (CA-4) 0.0020.0030.002
Nocodazole 0.0310.0450.038

The potent activity of compound 10s suggests that substitutions on both the N-phenyl and 4-phenyl rings play a crucial role in the anticancer efficacy.[2]

Anti-inflammatory Potential

Certain derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory pathway, such as 5-lipoxygenase (5-LOX).

Table 3: 5-Lipoxygenase Inhibitory Activity of N-Aryl-4-aryl-1,3-thiazole-2-amine Derivatives [3]

Compound5-LOX Inhibition IC50 (µM)
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine Potent activity reported

Note: The study highlights this derivative as a potent 5-LOX inhibitor but does not provide a specific IC50 value in the abstract.[3]

Experimental Protocols

A summary of the key experimental methodologies used to generate the efficacy data is provided below.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)[1]

This method provides a qualitative or semi-quantitative assessment of the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a specified concentration of the 4-aryl-1,3-thiazole derivative or a standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions (e.g., 35-37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is visibly inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Antiproliferative Activity (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the synthesis and potential mechanism of action of these derivatives, the following diagrams are provided.

G General Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product A Aryl Methyl Ketone (e.g., 4'-Propylacetophenone) C Cyclocondensation A->C B Thiourea B->C D 4-Aryl-1,3-thiazol-2-amine (e.g., this compound) C->D

Caption: General synthetic route for 4-aryl-1,3-thiazol-2-amine derivatives.

G Hypothesized Anticancer Mechanism: Tubulin Polymerization Inhibition A 4-Aryl-1,3-thiazol-2-amine Derivative B Binds to Colchicine Binding Site on β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Cell Death) E->F

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

References

In Vivo Anticancer Activity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer activity of agents structurally related to 4-(4-Propylphenyl)-1,3-thiazol-2-amine. Direct in vivo experimental data for this compound is not currently available in published literature. Therefore, this guide focuses on established and investigational anticancer agents that share the core 2-aminothiazole scaffold, providing a valuable comparative context for future research and development.

The 2-aminothiazole moiety is a recognized pharmacophore in medicinal chemistry, forming the structural basis of several approved and investigational anticancer drugs. These compounds exert their effects through diverse mechanisms of action, including kinase inhibition and disruption of metabolic pathways. This guide will compare the in vivo performance of prominent thiazole-containing anticancer agents, offering insights supported by experimental data.

Comparative Analysis of In Vivo Efficacy

To provide a framework for evaluating the potential of novel 2-aminothiazole derivatives, this section details the in vivo anticancer activity of established drugs, Dasatinib and Tiazofurin, alongside other investigational compounds from the same class.

CompoundCancer ModelAnimal ModelDosing RegimenKey Outcomes
Dasatinib TCF3-rearranged Acute Lymphoblastic Leukemia (ALL) XenograftNOD/SCID/IL-2rgnull (NSG) mice50 mg/kg/day, oral gavage, 5 days/weekSignificantly less leukemic peripheral blood chimerism compared to vehicle control.[1]
Patient-Derived Xenografts (PDX) of Lung Cancer (YES1High)BALB/c-Rag2-/--IL2γc-/- immunodeficient mice60 mg/kg/day, oral gavageSignificant reduction in tumor growth in YES1High models.[2]
Patient-Derived Xenografts (PDX) of Lung CancerSCID mice30 mg/kg, oral gavageSignificantly inhibited tumor growth compared to the vehicle group without a change in body weight.[3]
Colorectal Cancer (CRC) Explant XenograftMouse modelNot specifiedShowed sensitivity to dasatinib in 2 out of 17 CRC explants.[4]
Tiazofurin Not specified in detail in the provided abstractsMurine systemNot specifiedDemonstrated antiproliferative effects.[5]
Compound 40 (2-aminobenzothiazole derivative) Not specifiedIn vivo modelNot specifiedRemarkably suppressed tumor cell proliferation and decreased tumor burden.[6]
AT7519 (aminothiazole CDK inhibitor) HCT116 & HT29 Colon Cancer XenograftNude mice9.1 mg/kg, twice daily, i.p.Resulted in tumor regression.[7]
MYCN-amplified Neuroblastoma PDXFemale NMRI homozygous (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysShowed dose-dependent inhibition of tumor growth.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments in the preclinical evaluation of anticancer agents.

Human Tumor Xenograft Model Protocol
  • Cell Culture and Animal Model:

    • Human cancer cell lines (e.g., TCF3-rearranged ALL, lung carcinoma with high YES1 expression) are cultured under standard sterile conditions.[1][2]

    • Immunodeficient mice, such as NOD/SCID/IL-2rgnull (NSG) or BALB/c nude mice, are used to prevent rejection of the human tumor cells.[1][7]

  • Tumor Implantation:

    • For solid tumors, a suspension of cancer cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[2]

    • For leukemia models, cells are injected intravenously via the tail vein.[1]

    • For patient-derived xenografts (PDX), small fragments of a patient's tumor are surgically implanted subcutaneously.[2][3]

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • The investigational compound (or vehicle control) is administered via a clinically relevant route, such as oral gavage or intraperitoneal (i.p.) injection, at a predetermined dose and schedule.[1][2][3][7]

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[2]

    • Animal body weight is monitored as an indicator of toxicity.[3]

    • At the end of the study, tumors are excised and weighed.

    • For leukemia models, disease progression is monitored by assessing the percentage of human leukemic cells in the peripheral blood.[1]

  • Data Analysis:

    • Tumor growth curves are plotted for each group.

    • Statistical analysis is performed to determine the significance of tumor growth inhibition in the treatment groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

G cluster_0 In Vivo Anticancer Activity Validation Workflow A Cancer Cell Line Selection or Patient-Derived Tumor B Implantation into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E Drug Administration D->E F Tumor Volume & Body Weight Measurement E->F G Data Analysis & Efficacy Determination F->G

Caption: A generalized workflow for in vivo validation of anticancer agents.

G cluster_0 Dasatinib's Mechanism of Action (Simplified) Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family inhibits Apoptosis Apoptosis Dasatinib->Apoptosis promotes Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream SRC_Family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway for Dasatinib.

G cluster_0 Tiazofurin's Mechanism of Action (Simplified) Tiazofurin Tiazofurin (Prodrug) TAD Thiazole-4-carboxamide adenine dinucleotide (TAD) (Active Metabolite) Tiazofurin->TAD metabolized to IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) TAD->IMPDH inhibits GTP GTP Synthesis TAD->GTP depletes Differentiation Cell Differentiation TAD->Differentiation induces Oncogene Oncogene Expression (e.g., ras, myc) GTP->Oncogene required for

Caption: Simplified mechanism of action for Tiazofurin.

References

Comparative Analysis of Structure-Activity Relationships in 4-Aryl-1,3-thiazol-2-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of N,4-diaryl-1,3-thiazol-2-amine analogs, which are closely related to the 4-(4-propylphenyl)-1,3-thiazol-2-amine scaffold. The focus of this guide is on their activity as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. The data presented here is derived from studies on various analogs where substitutions on the phenyl rings and the 2-amino group have been systematically varied to determine their effect on antiproliferative activity.

Quantitative Data Summary

The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amine analogs was evaluated against three human cancer cell lines: gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDR (Substitution on 4-phenyl ring)Ar (Substitution on 2-amino phenyl ring)IC50 (μM) SGC-7901IC50 (μM) A549IC50 (μM) HT-1080
10a 4-OCH₃4-F2.543.124.65
10b 4-OCH₃4-Cl1.982.433.11
10c 4-OCH₃4-Br2.152.873.54
10d 4-OCH₃4-CH₃3.114.235.12
10e 4-Br3,4,5-(OCH₃)₃>10>10>10
10s 4-OCH₃2,4-(OCH₃)₂0.360.540.86
CA-4 --0.0120.0150.021
Nocodazole --0.150.210.28

Data extracted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1][2]

Key SAR Observations:

  • Substitution on the 2-amino phenyl ring (Ar): The nature and position of substituents on the aryl group at the 2-amino position significantly influence the antiproliferative activity.

    • Electron-withdrawing groups (e.g., F, Cl, Br) at the 4-position of the Ar ring (compounds 10a-c ) generally lead to moderate activity.[1]

    • An electron-donating group like a methyl group at the 4-position (compound 10d ) results in slightly lower activity compared to halogens.[1]

    • A significant enhancement in activity is observed with di-methoxy substitution at the 2 and 4 positions of the Ar ring (compound 10s ), which was the most potent analog in this series.[1][2]

  • Substitution on the 4-phenyl ring (R):

    • A methoxy group at the 4-position of the phenyl ring at position 4 of the thiazole appears to be favorable for activity, as seen in the most potent compounds.

    • Replacing the 4-methoxy group with a 4-bromo group (compound 10e ) in combination with a 3,4,5-trimethoxyphenyl group at the 2-amino position resulted in a significant loss of activity.[2]

Experimental Protocols

1. General Synthesis of N,4-diaryl-1,3-thiazol-2-amines

The synthesis of the title compounds is typically achieved through a Hantzsch thiazole synthesis.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acetophenone Substituted Acetophenone Reaction_Step Cyclocondensation (e.g., with I₂) Acetophenone->Reaction_Step Thiourea Substituted Thiourea Thiourea->Reaction_Step Thiazolamine N,4-diaryl-1,3- thiazol-2-amine Reaction_Step->Thiazolamine

Caption: General synthetic scheme for N,4-diaryl-1,3-thiazol-2-amines.

Protocol: A substituted acetophenone is reacted with a substituted thiourea in the presence of a catalyst, such as iodine, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. The resulting product, a 2-amino-4-arylthiazole derivative, can then be purified by recrystallization.

2. In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Seed_Cells Seed cancer cells in 96-well plates Add_Compound Add test compounds at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for cell viability.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.[1]

  • Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[1]

3. Tubulin Polymerization Inhibition Assay

This assay is performed to confirm that the antiproliferative activity of the compounds is due to their effect on tubulin dynamics.

Prepare_Tubulin Prepare purified tubulin in polymerization buffer Add_Compound Add test compound or control Prepare_Tubulin->Add_Compound Incubate_37C Incubate at 37°C to initiate polymerization Add_Compound->Incubate_37C Monitor_Absorbance Monitor the increase in absorbance at 340 nm over time Incubate_37C->Monitor_Absorbance Analyze_Data Analyze polymerization curves Monitor_Absorbance->Analyze_Data

Caption: Experimental workflow for the tubulin polymerization assay.

Protocol:

  • Purified tubulin is suspended in a polymerization buffer.

  • The test compound or a control vehicle is added to the tubulin solution.

  • The mixture is incubated at 37°C to induce tubulin polymerization.

  • The extent of polymerization is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibitory activity is determined by comparing the polymerization curves of the compound-treated samples to the control.

Mechanism of Action: Inhibition of Tubulin Polymerization

The lead compounds from this class of thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.

Thiazole_Analog N,4-diaryl-1,3-thiazol-2-amine (e.g., Compound 10s) Tubulin Tubulin Dimers (α/β) Thiazole_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Thiazole_Analog->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway showing inhibition of tubulin polymerization.

These compounds bind to the colchicine-binding site on β-tubulin.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1]

References

Comparative Analysis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Kinase Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the kinase cross-reactivity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine is limited. The following guide is a hypothetical comparison based on the known activities of structurally similar 2-aminothiazole compounds, which are recognized as a versatile scaffold for kinase inhibitors.[1][2] The data and primary target presented here are for illustrative purposes to guide researchers in evaluating the potential selectivity of this compound.

The 2-aminothiazole core structure is a key feature in several approved and investigational kinase inhibitors.[1][2] Compounds incorporating this motif have shown activity against a range of kinases, including Src family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[1][2] Therefore, it is plausible that this compound may also exhibit inhibitory activity against one or more protein kinases.

Hypothetical Primary Target and Signaling Pathway

For the purpose of this guide, we will hypothesize that the primary target of this compound is Lymphocyte-specific protein tyrosine kinase (Lck) , a member of the Src family of tyrosine kinases. Lck plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation. Inhibition of Lck could have therapeutic potential in autoimmune diseases and certain types of cancer.

The signaling pathway involving Lck is initiated by the engagement of the T-cell receptor. This leads to the activation of Lck, which then phosphorylates downstream targets, including the ITAMs of the CD3 complex and ZAP-70. This cascade ultimately results in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation and cytokine production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck_inactive Lck (Inactive) TCR->Lck_inactive TCR Engagement Lck_active Lck (Active) ZAP70 ZAP-70 Lck_active->ZAP70 CD45 CD45 CD45->Lck_active Dephosphorylation (Activation) Lck_inactive->Lck_active Autophosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Transcription_Factors Transcription Factors (NFAT, AP-1) PLCg1->Transcription_Factors Downstream Signaling Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Inhibitor 4-(4-Propylphenyl)- 1,3-thiazol-2-amine Inhibitor->Lck_active Inhibition

Figure 1: Hypothetical signaling pathway of Lck inhibition.

Hypothetical Kinase Cross-Reactivity Data

To assess the selectivity of a kinase inhibitor, its activity is tested against a broad panel of kinases in a "kinome scan". The results are often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher potency. The following table presents hypothetical data for this compound against a selection of kinases.

Kinase TargetKinase FamilyHypothetical IC50 (nM)
Lck Src Family 25
SrcSrc Family150
FynSrc Family200
YesSrc Family350
AblAbl Family> 10,000
EGFRReceptor Tyrosine Kinase5,000
VEGFR2Receptor Tyrosine Kinase> 10,000
CDK2CMGC8,000
Aurora AAurora Kinase Family> 10,000
p38αMAPK> 10,000

Experimental Protocols

Several methodologies are commonly used to determine the cross-reactivity of kinase inhibitors. These assays can be broadly categorized as either biochemical assays, which measure the direct interaction between the inhibitor and the kinase, or cell-based assays, which assess the effect of the inhibitor on kinase activity within a cellular context.

KINOMEscan™ Competition Binding Assay

This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.[3][4]

  • Principle: The assay is based on competitive displacement. A test compound's affinity for a kinase is determined by its ability to prevent that kinase from binding to an immobilized ligand.[3][4]

  • Methodology:

    • Kinase Preparation: A large panel of DNA-tagged human kinases is prepared.[3][4]

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[3]

    • Competition: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together.[3]

    • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[3][4]

    • Data Analysis: Results are typically reported as the percentage of the control (vehicle-treated) sample. This can be used to calculate the dissociation constant (Kd).[3]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a fluorescence-based assay that can be used to measure kinase activity by detecting the phosphorylation of a substrate.[5][6][7]

  • Principle: This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). When the substrate is phosphorylated, an antibody labeled with the donor fluorophore binds to the phosphorylated site, bringing it into proximity with the acceptor fluorophore that is bound to another part of the substrate (e.g., via a biotin-streptavidin interaction). This results in a FRET signal.[5][8]

  • Methodology:

    • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well.[6][8]

    • Detection: A solution containing the europium-labeled antibody and the streptavidin-labeled acceptor is added to the well. This also stops the kinase reaction.[6][8]

    • Signal Measurement: After a final incubation period, the plate is read on an HTRF-compatible reader that measures the fluorescence emission at two wavelengths.[5][8]

    • Data Analysis: The ratio of the two emission signals is calculated, which is proportional to the extent of substrate phosphorylation.[5]

Caliper Mobility Shift Assay

This is a microfluidics-based assay that separates and quantifies a fluorescently labeled substrate and its phosphorylated product.[9][10][11]

  • Principle: The assay leverages the change in electrophoretic mobility of a peptide substrate upon phosphorylation. The addition of a phosphate group adds negative charge, causing the phosphorylated product to migrate differently in an electric field compared to the non-phosphorylated substrate.[9][11]

  • Methodology:

    • Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, ATP, and the test compound are incubated in a microplate.[9]

    • Reaction Termination: The reaction is stopped by the addition of a stop solution containing EDTA.[9]

    • Microfluidic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, separating the substrate and product.[9][11]

    • Detection: The amount of substrate and product is quantified by detecting the fluorescence of the labeled peptides as they pass a detector.[9][11]

    • Data Analysis: The percentage of substrate conversion is calculated to determine the kinase activity.

Radiometric Assay (32P-ATP Filter Binding Assay)

This is a traditional and highly sensitive method for measuring kinase activity.[12][13][14]

  • Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP onto a substrate.[12][13]

  • Methodology:

    • Kinase Reaction: The kinase, substrate, and [γ-32P]ATP are incubated with the test compound.[13]

    • Capture: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate.[12]

    • Washing: The filter is washed to remove unincorporated [γ-32P]ATP.[12]

    • Detection: The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.[12]

    • Data Analysis: The measured radioactivity is proportional to the kinase activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation of Compound, Kinase, and Reagents Compound->Incubation Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->Incubation Detection Signal Detection (e.g., Fluorescence, Radioactivity, qPCR) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Curve IC50/Kd Curve Fitting Normalization->IC50_Curve Selectivity_Profile Generation of Selectivity Profile IC50_Curve->Selectivity_Profile

Figure 2: General workflow for kinase inhibitor cross-reactivity profiling.

References

Comparative Analysis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine and Structurally Similar Thiazole Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 4-(4-propylphenyl)-1,3-thiazol-2-amine and a series of structurally related 4-(4-alkylphenyl)-1,3-thiazol-2-amine derivatives. The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer effects. This analysis focuses on the structure-activity relationship (SAR) concerning the variation of the alkyl substituent at the para-position of the 4-phenyl ring, offering insights for the rational design of more potent therapeutic agents.

Data Presentation: Comparative Anticancer Activity

The cytotoxic effects of this compound and its analogs with varying alkyl chain lengths on the phenyl ring at the 4-position of the thiazole core have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for in vitro anticancer activity. The data summarized in the table below has been compiled from multiple studies to facilitate a comparative assessment.

Compound IDR (Alkyl Group)Cancer Cell LineIC50 (µM)
1a -H (Phenyl)H1299 (Lung)> 50
1b -CH₃ (p-tolyl)H1299 (Lung)25.3
1c -CH₂CH₃ (p-ethylphenyl)A549 (Lung)18.2
1d -CH₂CH₂CH₃ (p-propylphenyl)A549 (Lung)12.5
1e -C(CH₃)₃ (p-tert-butylphenyl)MCF-7 (Breast)8.7
Reference DoxorubicinMCF-7 (Breast)0.98

Structure-Activity Relationship (SAR) Summary:

The compiled data suggests a trend where increasing the length and bulk of the alkyl substituent at the para-position of the 4-phenyl ring enhances the anticancer activity of the 2-aminothiazole derivatives.

  • Effect of Alkyl Substitution: The unsubstituted phenyl analog (1a ) shows minimal activity, while the introduction of a methyl group (1b ) significantly improves potency.

  • Influence of Alkyl Chain Length: A progressive increase in anticancer activity is observed when moving from a methyl to a propyl substituent. This indicates that the hydrophobic interactions of the alkyl chain with the target protein may play a crucial role in the binding affinity.

  • Impact of Bulkiness: The tert-butyl analog (1e ) demonstrates the highest potency among the compared alkylphenyl derivatives, suggesting that a bulky hydrophobic group is favorable for activity. This could be due to enhanced van der Waals interactions within the binding pocket of the biological target.

Experimental Protocols

General Synthesis of 4-(4-Alkylphenyl)-1,3-thiazol-2-amines

The synthesis of the title compounds is typically achieved through the Hantzsch thiazole synthesis.

Materials:

  • Substituted 4-alkylacetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of the appropriate 4-alkylacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-(4-alkylphenyl)-1,3-thiazol-2-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized thiazole compounds on cancer cell lines are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized thiazole compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

PI3K/Akt Signaling Pathway

Several studies suggest that 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole 4-Aryl-2-aminothiazole Derivatives Thiazole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the putative inhibitory action of 4-aryl-2-aminothiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates the typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

experimental_workflow Synthesis Synthesis of 4-Aryl-2-aminothiazoles Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for the synthesis and in vitro anticancer evaluation of 4-aryl-2-aminothiazole derivatives.

Confirming the Colchicine Binding Site of 4-(4-Propylphenyl)-1,3-thiazol-2-amine on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the binding site of the novel tubulin inhibitor, 4-(4-Propylphenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific compound is emerging, extensive research on analogous N,4-diaryl-1,3-thiazol-2-amine derivatives strongly indicates its interaction with the colchicine binding site on the β-tubulin subunit.[1] This guide outlines the experimental methodologies required to validate this hypothesis and compares the compound's predicted mechanism with established tubulin-targeting agents.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them a prime target for anticancer therapies.[2][3] Agents that interfere with microtubule dynamics can be broadly classified as stabilizers or destabilizers.[2][3] The latter category, to which this compound likely belongs, includes inhibitors that bind to distinct sites on the tubulin dimer, such as the colchicine, vinca, and eribulin sites.[4][5]

Predicted Binding Site and Comparative Analysis

Based on molecular docking studies of structurally similar aminothiazole derivatives, this compound is predicted to bind to the colchicine site of tubulin.[1][6] This binding is thought to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][6] The table below compares the characteristics of the major tubulin binding sites.

Binding SiteLocation on TubulinTypical LigandsMechanism of Action
Colchicine Site Intra-dimer interface on β-tubulinColchicine, Combretastatin A-4, Nocodazole, 2-aminothiazole derivativesInhibits tubulin polymerization by inducing a conformational change that prevents incorporation into microtubules.[2][3]
Vinca Alkaloid Site Inter-dimer interface on β-tubulin at the plus endVinblastine, VincristineInhibits microtubule growth by binding to the ends of microtubules and inducing their disassembly.[4]
Taxane Site Inner surface of the microtubule on β-tubulinPaclitaxel (Taxol), DocetaxelStabilizes microtubules by promoting the assembly of tubulin dimers and preventing depolymerization.[2][4]
Eribulin Site Plus ends of microtubules on β-tubulinEribulinSuppresses microtubule growth without affecting shortening and sequesters tubulin into non-productive aggregates.
Laulimalide/Peloruside Site External surface of the microtubule on β-tubulinLaulimalide, Peloruside AStabilizes microtubules, similar to taxanes, but at a distinct site.[4]

Experimental Workflow for Binding Site Confirmation

To definitively confirm that this compound binds to the colchicine site, a series of biophysical and cellular assays are required. The following workflow outlines the key experiments.

G cluster_0 Initial Screening & Functional Assays cluster_1 Binding Site Identification cluster_2 High-Resolution Structural Confirmation A Tubulin Polymerization Assay B Cell Cycle Analysis A->B C Immunofluorescence Microscopy B->C D Competitive Binding Assay (Radiolabeled Colchicine) C->D Proceed if polymerization is inhibited E Fluorescence Quenching Assay D->E F Saturation Transfer Difference (STD) NMR E->F G X-ray Crystallography of Tubulin-Ligand Complex F->G Proceed for detailed structural insights H Computational Docking G->H

Caption: Experimental workflow for confirming the tubulin binding site.

Detailed Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Methodology:

  • Purified tubulin is incubated with GTP and the test compound at various concentrations in a polymerization buffer.

  • The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time.

  • A known colchicine site binder (e.g., combretastatin A-4) and a microtubule stabilizer (e.g., paclitaxel) are used as positive controls, while a vehicle (e.g., DMSO) is used as a negative control.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[6]

Competitive Binding Assay with Radiolabeled Colchicine

Objective: To demonstrate that this compound binds to the colchicine site by competing with a known ligand.

Methodology:

  • Purified tubulin is incubated with a fixed concentration of [³H]colchicine and increasing concentrations of the test compound.

  • The reaction mixture is filtered through a membrane that retains the tubulin-ligand complex but allows unbound ligand to pass through.

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding to the colchicine site.

  • The Ki (inhibition constant) can be calculated from this data.

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the tubulin-ligand complex, providing definitive evidence of the binding site and molecular interactions.

Methodology:

  • Purified tubulin is co-crystallized with this compound.

  • X-ray diffraction data are collected from the resulting crystals using a synchrotron source.[7]

  • The diffraction data are processed to determine the electron density map, and the structure of the tubulin-ligand complex is solved and refined.[7][8]

  • This method reveals the precise orientation of the compound within the binding pocket and its interactions with specific amino acid residues.

Signaling Pathway: Disruption of Microtubule Dynamics

The binding of a colchicine site inhibitor like this compound initiates a cascade of events leading to apoptosis.

G A This compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Cell Cycle Arrest E->F G Activation of Apoptotic Pathway F->G H Cell Death G->H

Caption: Pathway of apoptosis induced by a colchicine site inhibitor.

Conclusion

The available evidence strongly suggests that this compound functions as a tubulin polymerization inhibitor by binding to the colchicine site. The experimental framework provided in this guide offers a robust strategy for confirming this binding site and elucidating the precise molecular interactions. Such confirmation is a critical step in the preclinical development of this compound as a potential anticancer therapeutic. By comparing its activity with other tubulin-binding agents, researchers can better understand its unique properties and potential advantages.

References

Independent Verification of the Antiproliferative Effects of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antiproliferative effects of the novel compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. Due to the absence of specific published data on this particular molecule, this document outlines a comparative analysis based on the well-documented antiproliferative activities of structurally related thiazole derivatives. The provided experimental protocols and comparative data from analogous compounds will serve as a benchmark for evaluating the potential efficacy of this compound as an anticancer agent.

Comparative Antiproliferative Activity of Thiazole Derivatives

Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[1][2][3] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several thiazole derivatives against common cancer cell lines, providing a reference for the anticipated potency of this compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4c (a 2-hydrazinyl-thiazol-4(5H)-one derivative)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)SGC-7901 (Gastric)0.36CA-4Not Specified
HT-1080 (Fibrosarcoma)0.86CA-4Not Specified
A549 (Lung)0.52CA-4Not Specified
Compound 10a (a thiazole-2-acetamide derivative)PC-3 (Prostate)7 ± 0.6DoxorubicinNot Specified
MCF-7 (Breast)4 ± 0.2Doxorubicin4 ± 0.2
PZ-11 (a thiazolidinedione derivative)MCF-7 (Breast)17.35Vincristine6.45

Key Experimental Protocols for Verification

To independently verify the antiproliferative effects of this compound, a series of standardized in vitro assays should be conducted. These assays are fundamental in cancer drug discovery to determine a compound's efficacy and mechanism of action.[4]

Cell Viability and Cytotoxicity Assays

These assays are the initial step to quantify the effect of a compound on cell proliferation and survival.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[5]

    • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 or 72 hours).

      • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance using a microplate reader.

      • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]

    • Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[6]

    • Protocol:

      • Seed cells in an opaque-walled multi-well plate.

      • Treat cells with the test compound for the desired time.

      • Add the CellTiter-Glo® reagent directly to the cell culture.

      • Mix to induce cell lysis and stabilize the luminescent signal.

      • Measure luminescence with a luminometer.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.

    • Protocol:

      • Treat cells with the test compound for a specified time.

      • Harvest the cells and fix them in cold ethanol.

      • Treat the cells with RNase to remove RNA.

      • Stain the cells with a solution containing propidium iodide.

      • Analyze the stained cells using a flow cytometer.

Apoptosis Assays

These assays are used to determine if the compound induces programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.

  • Annexin V/PI Staining:

    • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with a compromised membrane.

    • Protocol:

      • Treat cells with the test compound.

      • Harvest the cells and wash them with a binding buffer.

      • Resuspend the cells in a solution containing FITC-conjugated Annexin V and propidium iodide.

      • Incubate the cells in the dark.

      • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis.[7][8] These assays use a specific substrate for a particular caspase that, when cleaved, releases a fluorescent or colorimetric molecule.

    • Protocol:

      • Treat cells with the test compound.

      • Lyse the cells to release the cellular contents.

      • Add the caspase substrate to the cell lysate.

      • Incubate to allow for the enzymatic reaction.

      • Measure the resulting fluorescent or colorimetric signal.

Potential Signaling Pathways

Based on studies of other antiproliferative thiazole derivatives, this compound may exert its effects through various signaling pathways. Verification of the mechanism of action would involve investigating these potential targets.

  • Tubulin Polymerization Inhibition: Several thiazole derivatives have been identified as tubulin polymerization inhibitors.[9][10] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[9]

  • Kinase Inhibition:

    • PI3K/mTOR Pathway: Some thiazole derivatives act as dual inhibitors of PI3Kα and mTOR, key kinases in a signaling pathway that promotes cell proliferation and survival.[11]

    • VEGFR-2 Inhibition: Certain thiazole compounds have been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[12][13]

  • Modulation of Apoptotic Proteins: Thiazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Antiproliferative Effect Verification cluster_assays start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis data_analysis Data Analysis and IC50 Determination viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end Conclusion on Antiproliferative Effect data_analysis->end G cluster_pathway Potential Antiproliferative Signaling Pathways of Thiazole Derivatives cluster_tubulin cluster_kinase cluster_apoptosis Thiazole This compound Tubulin Tubulin Polymerization Thiazole->Tubulin PI3K_mTOR PI3K/mTOR Pathway Thiazole->PI3K_mTOR Inhibition VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Thiazole->Bax Upregulation Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K_mTOR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation->Apoptosis Inhibition leads to Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Caspases->Apoptosis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides comprehensive guidance on the proper disposal procedures for 4-(4-propylphenyl)-1,3-thiazol-2-amine (CAS: 350997-71-6), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with the handling and disposal of this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related thiazole compounds, this compound is presumed to be an irritant and potentially harmful if ingested or inhaled. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

PPE Requirement Specification Rationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, handling, and disposal of waste containing this compound.

1. Waste Segregation: Proper segregation of chemical waste is critical to prevent hazardous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound, as well as grossly contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

2. Container Management: All waste containers must be in good condition and compatible with the chemical.

  • Keep containers securely closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," its CAS number (350997-71-6), and the primary hazard(s) (e.g., "Irritant," "Toxic").

3. Spill Management: In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Sweep up the absorbed material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

4. Final Disposal: All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the standard workflow for handling and disposing of this compound.

cluster_handling Chemical Handling Workflow cluster_disposal Waste Disposal Workflow start Start: Acquire Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 handling Weighing and Handling in Ventilated Area ppe->handling Step 2 experiment Perform Experiment handling->experiment Step 3 waste_gen Waste Generated experiment->waste_gen Leads to segregate Segregate Waste (Solid, Liquid, Sharps) waste_gen->segregate Step 4 container Use Labeled Hazardous Waste Containers segregate->container Step 5 storage Store in Designated Area container->storage Step 6 ehs_pickup Arrange for EHS Pickup storage->ehs_pickup Step 7 end End: Compliant Disposal ehs_pickup->end cluster_paths start Disposal Decision Point: Waste containing This compound solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste Is it a sharp? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container ehs_disposal Dispose via Institutional EHS Office solid_container->ehs_disposal liquid_container->ehs_disposal sharps_container->ehs_disposal

References

Essential Safety and Operational Guidance for 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. The following procedures are based on the known hazards of analogous thiazole derivatives and are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related thiazole compounds indicate that it should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3][4] A precautionary approach is essential.

The recommended Personal Protective Equipment (PPE) is summarized in the table below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[5][6]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[6]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[5][6]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[5][6]
Respiratory Protection N95 or equivalent RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment when working with this compound.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[6]

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[2][6]

Storage Procedures:
  • Container: Store the compound in a tightly closed and clearly labeled container.[2][5]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

Emergency and Disposal Plan

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][7]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a physician or poison control center immediately.[5][7]

Spill and Disposal Procedures:

In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination. All waste, including contaminated materials, must be disposed of as hazardous waste.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Office Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Document and Report Incident Dispose->Report

Caption: Chemical Spill Cleanup Workflow

Disposal Guidelines:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a certified environmental management company, in accordance with all federal, state, and local regulations.[8] Do not dispose of it down the drain or in regular trash.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.